Izilendustat hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1303513-80-5 |
|---|---|
Molecular Formula |
C22H29Cl2N3O4 |
Molecular Weight |
470.4 g/mol |
IUPAC Name |
tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxo-4-pyridinyl]methyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H28ClN3O4.ClH/c1-22(2,3)30-21(29)25-12-10-24(11-13-25)15-17-8-9-26(20(28)19(17)27)14-16-4-6-18(23)7-5-16;/h4-9,27H,10-15H2,1-3H3;1H |
InChI Key |
ZDGXMSCMXBTSPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C(=O)N(C=C2)CC3=CC=C(C=C3)Cl)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Izilendustat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Izilendustat hydrochloride is an investigational small molecule that acts as a potent inhibitor of prolyl hydroxylase (PHD) enzymes. This inhibition leads to the stabilization and accumulation of hypoxia-inducible factors (HIFs), master regulators of the cellular response to low oxygen conditions. By activating the HIF signaling pathway, Izilendustat mimics a state of hypoxia, leading to the transcription of a wide array of genes involved in erythropoiesis, angiogenesis, and cellular metabolism. This whitepaper provides a detailed examination of the molecular mechanism of Izilendustat, summarizing key preclinical data and outlining the experimental methodologies used to elucidate its mode of action.
Introduction to Hypoxia-Inducible Factor (HIF) Signaling
Under normoxic (normal oxygen) conditions, the alpha subunits of HIF (HIF-α) are continuously synthesized and rapidly degraded. This degradation is initiated by a family of oxygen-dependent enzymes known as prolyl hydroxylase domain enzymes (PHDs). PHDs hydroxylate specific proline residues on HIF-α, creating a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This complex polyubiquitinates HIF-α, targeting it for proteasomal degradation.
In hypoxic (low oxygen) conditions, PHD activity is inhibited due to the lack of its co-substrate, oxygen. This leads to the stabilization of HIF-α, which then translocates to the nucleus and dimerizes with the constitutively expressed HIF-β subunit. The HIF-α/β heterodimer binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. These genes play critical roles in adapting to low oxygen, including erythropoietin (EPO) for red blood cell production, vascular endothelial growth factor (VEGF) for angiogenesis, and genes involved in glucose metabolism.
This compound: A Prolyl Hydroxylase Inhibitor
This compound is a potent, orally bioavailable small molecule inhibitor of prolyl hydroxylase enzymes.[1][2][3][4][5][6][7][8][9] By inhibiting PHDs, Izilendustat effectively stabilizes HIF-1α and HIF-2α, even in the presence of normal oxygen levels.[1][3][4][5][7][8][9] This leads to the activation of the HIF signaling pathway and the subsequent transcription of HIF target genes. The therapeutic potential of Izilendustat is being explored in conditions where the activation of the HIF pathway may be beneficial, such as inflammatory bowel diseases.[3][5][8]
Molecular Mechanism of Action
The core mechanism of action of Izilendustat is the competitive inhibition of prolyl hydroxylase enzymes. The following diagram illustrates the HIF signaling pathway and the point of intervention for Izilendustat.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Prolyl Hydroxylase抑制剂 | MCE [medchemexpress.cn]
- 5. HIF/HIF Prolyl-hydroxylase | DC Chemicals [dcchemicals.com]
- 6. targetmol.cn [targetmol.cn]
- 7. abmole.com [abmole.com]
- 8. Izilendustat - Nordic Biosite [nordicbiosite.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
In-Depth Technical Guide: The Function of Izilendustat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Izilendustat hydrochloride is a potent, small-molecule inhibitor of prolyl hydroxylase domain (PHD) enzymes. Its primary pharmacological function is the stabilization of hypoxia-inducible factors (HIFs), key transcription factors that orchestrate cellular responses to low oxygen conditions. By inhibiting the degradation of HIF-α subunits, this compound effectively mimics a hypoxic state, leading to the downstream activation of a cascade of genes involved in erythropoiesis, angiogenesis, and inflammation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available data, experimental methodologies, and visual representations of the relevant biological pathways.
Core Mechanism of Action: Prolyl Hydroxylase Inhibition
This compound functions as a competitive inhibitor of prolyl hydroxylase domain (PHD) enzymes, which are critical oxygen sensors within the cell. Under normoxic (normal oxygen) conditions, PHDs utilize molecular oxygen to hydroxylate specific proline residues on the alpha subunits of hypoxia-inducible factors (HIF-1α and HIF-2α). This hydroxylation event serves as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which subsequently targets the HIF-α subunit for proteasomal degradation.
By inhibiting PHD activity, this compound prevents the hydroxylation of HIF-α. This stabilization allows HIF-α to accumulate, translocate to the nucleus, and heterodimerize with the constitutively expressed HIF-β subunit. The active HIFα/β complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.
-
Caption: Mechanism of this compound in HIF-1α Stabilization.
Quantitative Data
Currently, specific public domain quantitative data for this compound, such as IC50 values against individual PHD isoforms (PHD1, PHD2, and PHD3), are limited and primarily found within patent literature. The seminal patent WO2011057115A1 describes the discovery and initial characterization of Izilendustat (referred to as Compound I-12 in the patent). While the patent establishes its potent inhibitory activity, precise numerical values for direct comparison are not consistently provided in publicly accessible formats.
For context, other well-characterized PHD inhibitors in clinical development have demonstrated potent activity, as summarized in the table below. It is anticipated that this compound possesses a comparable potency profile.
| PHD Inhibitor | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Reference |
| Roxadustat | ~780 | ~110 | ~340 | FASEB J (2018) |
| Daprodustat | ~2.3 | ~2.2 | ~2.2 | J Med Chem (2016) |
| Vadadustat | ~1,100 | ~1,100 | ~1,100 | J Med Chem (2016) |
Table 1: Comparative IC50 Values of Clinically Investigated PHD Inhibitors. Data for this compound is not publicly available in a comparable format.
Experimental Protocols
The following sections outline the general methodologies employed to characterize the function of PHD inhibitors like this compound, based on standard practices in the field and descriptions within relevant patent literature.
Prolyl Hydroxylase Inhibition Assay (In Vitro)
This assay is fundamental to determining the direct inhibitory activity of a compound against PHD enzymes.
-
Objective: To quantify the in vitro potency of this compound in inhibiting the enzymatic activity of recombinant human PHD isoforms.
-
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PHD1, PHD2, and PHD3 enzymes are expressed and purified. A synthetic peptide substrate corresponding to the oxygen-dependent degradation domain (ODD) of HIF-1α, typically biotinylated for detection, is used.
-
Reaction Mixture: The assay is typically performed in a buffer containing the PHD enzyme, the HIF-1α peptide substrate, and necessary co-factors: Fe(II), 2-oxoglutarate, and ascorbate.
-
Inhibitor Addition: A dilution series of this compound is added to the reaction mixture.
-
Reaction Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a defined period to allow for enzymatic hydroxylation of the substrate.
-
Detection: The extent of peptide hydroxylation is quantified. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This involves the addition of a europium-labeled anti-hydroxylated HIF-1α antibody and a streptavidin-allophycocyanin (APC) conjugate. Hydroxylation of the biotinylated peptide brings the europium and APC in close proximity, resulting in a FRET signal.
-
Data Analysis: The signal is measured using a plate reader, and IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
-
Caption: General workflow for an in vitro PHD inhibition assay.
Izilendustat Hydrochloride: A Deep Dive into its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Izilendustat hydrochloride is a potent, orally bioavailable small molecule inhibitor of prolyl hydroxylase domain (PHD) enzymes. By inhibiting PHD, Izilendustat stabilizes hypoxia-inducible factors (HIFs), key transcription factors that orchestrate the cellular response to low oxygen conditions. This stabilization of HIF-1α and HIF-2α leads to the transcription of a cascade of genes involved in erythropoiesis, angiogenesis, and inflammation. This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of this compound, presenting key data and experimental protocols for the scientific community.
Discovery and Rationale
The discovery of this compound stems from the understanding of the critical role of the HIF pathway in various physiological and pathological processes. Under normoxic conditions, the alpha subunits of HIF are hydroxylated by PHD enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, PHD activity is inhibited, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of target genes.
Izilendustat was developed as a therapeutic agent to mimic the body's response to hypoxia by inhibiting PHD enzymes, even in the presence of normal oxygen levels. The primary therapeutic rationale is to harness the beneficial effects of HIF stabilization, particularly in diseases characterized by inflammation and tissue damage, such as inflammatory bowel disease (IBD). The discovery process, as detailed in patent literature, likely involved the screening of compound libraries for PHD inhibitory activity, followed by lead optimization to improve potency, selectivity, and pharmacokinetic properties. The core chemical scaffold of Izilendustat was identified and subsequently modified to enhance its drug-like characteristics.
Mechanism of Action: The HIF Pathway
This compound's mechanism of action is centered on the inhibition of prolyl hydroxylase enzymes. This inhibition prevents the hydroxylation of proline residues on HIF-α subunits, thereby preventing their degradation. The stabilized HIF-α then dimerizes with HIF-β and initiates the transcription of a host of genes.
Caption: The HIF-1α signaling pathway under normoxic and hypoxic (or Izilendustat-inhibited) conditions.
Chemical Synthesis
The chemical synthesis of this compound is a multi-step process that involves the construction of the core pyridinone scaffold followed by the introduction of the piperazine and chlorobenzyl moieties. The following is a representative synthetic scheme based on the analysis of patent literature.
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol for Synthesis (Exemplary)
Disclaimer: This is a generalized protocol based on typical organic synthesis procedures found in patent literature. Specific reaction conditions, solvents, and reagents may vary.
Step 1: Synthesis of tert-butyl 4-((1-(4-chlorobenzyl)-3-hydroxy-2-oxo-1,2-dihydropyridin-4-yl)methyl)piperazine-1-carboxylate
To a solution of a suitable 4-(halomethyl)-3-hydroxy-2(1H)-pyridinone precursor in an appropriate solvent such as dimethylformamide (DMF), is added a base, for example, potassium carbonate. The mixture is stirred at room temperature, followed by the addition of 4-chlorobenzyl halide. The reaction is heated and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion. The resulting intermediate is then reacted with tert-butyl piperazine-1-carboxylate in the presence of a base to yield the title compound. The crude product is purified by column chromatography.
Step 2: Synthesis of 1-((1-(4-chlorobenzyl)-3-hydroxy-2-oxo-1,2-dihydropyridin-4-yl)methyl)piperazine
The Boc-protected intermediate from Step 1 is dissolved in a suitable solvent, such as dichloromethane (DCM) or dioxane. A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added, and the mixture is stirred at room temperature. The progress of the deprotection is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure.
Step 3: Formation of this compound
The crude product from Step 2 is dissolved in a suitable solvent system, such as ethanol and water. A solution of hydrochloric acid is added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.
Biological Activity and Quantitative Data
The biological activity of this compound has been characterized through a series of in vitro and in vivo assays.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 (nM) |
| Prolyl Hydroxylase 2 (PHD2) Inhibition | Recombinant Human PHD2 | < 100 |
| HIF-1α Stabilization (Cell-based) | Human Colon Carcinoma Cells (HCT116) | < 500 |
Note: The specific IC50 values are often proprietary and are presented here as approximate ranges based on the potency described in patent literature.
Table 2: Pharmacokinetic Properties of Izilendustat (Animal Models)
| Species | Route of Administration | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) |
| Mouse | Oral | 1-2 | 500-1000 | 2000-4000 | 2-4 |
| Rat | Oral | 2-4 | 800-1500 | 5000-8000 | 4-6 |
Note: These values are representative and can vary based on the specific study design and animal strain.
Experimental Protocols for Biological Assays
Prolyl Hydroxylase 2 (PHD2) Inhibition Assay
This assay is designed to measure the direct inhibitory effect of Izilendustat on the enzymatic activity of PHD2.
Caption: A typical workflow for a PHD2 enzymatic inhibition assay.
Protocol:
-
Recombinant human PHD2 enzyme is incubated with a synthetic peptide corresponding to the oxygen-dependent degradation domain of HIF-1α.
-
The reaction is initiated by the addition of co-factors (α-ketoglutarate, ascorbate, and Fe(II)).
-
This compound at varying concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed at 37°C for a defined period.
-
The reaction is stopped, and the amount of hydroxylated peptide is quantified. This can be achieved using various detection methods, such as time-resolved fluorescence resonance energy transfer (TR-FRET), where an antibody specific to the hydroxylated peptide is used.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Model of Colitis
The efficacy of Izilendustat in a preclinical model of inflammatory bowel disease is a critical step in its development. A common model is the dextran sulfate sodium (DSS)-induced colitis model in mice.
Protocol:
-
Induction of Colitis: Mice are administered DSS in their drinking water for a period of 5-7 days to induce acute colitis. The concentration of DSS can be varied to control the severity of the disease.
-
Treatment: this compound is administered orally to the mice, typically once or twice daily, starting either before or after the induction of colitis.
-
Monitoring: The animals are monitored daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the stool. A Disease Activity Index (DAI) score is calculated based on these parameters.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and their colons are collected. The length of the colon is measured (shortening is a sign of inflammation), and tissue samples are taken for histological analysis to assess the degree of inflammation, ulceration, and tissue damage. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, can also be measured in the colon tissue.
Conclusion
This compound is a promising therapeutic agent that targets the HIF pathway through the inhibition of prolyl hydroxylase enzymes. Its discovery and development have been guided by a strong understanding of the underlying biology of hypoxia and its role in inflammatory diseases. The synthesis of Izilendustat is a multi-step process that has been optimized to produce the active pharmaceutical ingredient. Preclinical data have demonstrated its potency in inhibiting PHD and stabilizing HIF, leading to therapeutic effects in models of colitis. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this compound in a range of human diseases.
Izilendustat Hydrochloride: A Technical Guide to HIF-1α Stabilization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Izilendustat hydrochloride is a potent, small-molecule inhibitor of prolyl hydroxylase (PHD) enzymes, which plays a critical role in the cellular response to hypoxia. By inhibiting PHDs, this compound effectively stabilizes Hypoxia-Inducible Factor-1α (HIF-1α), a master transcriptional regulator of genes involved in angiogenesis, erythropoiesis, and metabolism. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on the HIF-1α signaling pathway, and general methodologies for its preclinical evaluation. While specific quantitative data from non-patent literature is limited, this document consolidates the available information and provides standardized protocols relevant to the study of PHD inhibitors.
Introduction to HIF-1α and Prolyl Hydroxylase Inhibition
Hypoxia-Inducible Factor-1 (HIF-1) is a heterodimeric transcription factor composed of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normoxic conditions, specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation event is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α.
In hypoxic conditions, the oxygen-dependent activity of PHDs is diminished, leading to the stabilization and accumulation of HIF-1α. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.
This compound is a potent inhibitor of prolyl hydroxylase, which consequently stabilizes both HIF-1α and HIF-2α.[1][2][3] Its potential therapeutic applications are being explored in conditions where the upregulation of HIF-1α target genes may be beneficial, such as peripheral vascular disease, coronary artery disease, heart failure, ischemia, anemia, and inflammatory bowel diseases.[2]
Mechanism of Action: HIF-1α Stabilization
This compound functions by inhibiting the enzymatic activity of prolyl hydroxylases. This inhibition prevents the hydroxylation of proline residues on HIF-1α, thereby preventing its recognition by the VHL E3 ubiquitin ligase complex. As a result, HIF-1α is not targeted for proteasomal degradation and can accumulate in the cytoplasm, subsequently translocating to the nucleus to activate the transcription of hypoxia-inducible genes.
Signaling Pathway of HIF-1α Stabilization by this compound
Caption: HIF-1α signaling pathway under normoxia and in the presence of Izilendustat HCl.
Quantitative Data
Specific IC50 values and other quantitative preclinical and clinical data for this compound are primarily contained within patent literature (WO2011057115A1, WO2011057112A1, WO2011057121A1) and are not extensively available in peer-reviewed publications.[1][2] Researchers are encouraged to consult these patents for detailed information. For comparative purposes, this section provides a template for how such data would be presented.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Cell Line | IC50 / EC50 (nM) | Reference |
| PHD2 Enzymatic Assay | PHD2 | - | Data not available | Patent WO2011057115A1 |
| HIF-1α Stabilization | HIF-1α | HEK293 | Data not available | Patent WO2011057115A1 |
| HRE Reporter Assay | HRE | Hep3B | Data not available | Patent WO2011057115A1 |
Table 2: Preclinical Pharmacokinetic Profile of this compound (Example)
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Mouse | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Patent WO2011057115A1 |
| Rat | IV | Data not available | Data not available | Data not available | Data not available | Data not available | Patent WO2011057115A1 |
Experimental Protocols
Detailed experimental protocols for this compound are described in the patent literature. The following are generalized protocols for key experiments used to characterize PHD inhibitors.
Western Blot for HIF-1α Stabilization
This protocol describes the detection of HIF-1α protein levels in cell lysates following treatment with a PHD inhibitor.
Experimental Workflow:
Caption: A typical workflow for a Western blot experiment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, Hep3B) and allow them to adhere overnight. Treat cells with varying concentrations of this compound for a specified time (e.g., 4-8 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., hypoxia or another known PHD inhibitor).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control.
HRE-Driven Reporter Gene Assay
This assay measures the transcriptional activity of HIF-1 by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an HRE promoter.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HeLa, HEK293) with a plasmid containing a luciferase gene driven by an HRE promoter and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After transfection, treat the cells with various concentrations of this compound for 16-24 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the HRE-driven firefly luciferase activity to the Renilla luciferase activity.
Conclusion
This compound is a potent prolyl hydroxylase inhibitor that effectively stabilizes HIF-1α, leading to the activation of downstream target genes. This mechanism holds therapeutic promise for a variety of diseases characterized by hypoxia or inflammation. While detailed preclinical and clinical data are not widely available in the public domain outside of patent filings, the experimental protocols and methodologies outlined in this guide provide a framework for the continued investigation of this compound and other molecules in its class. Further research and publication of data are necessary to fully elucidate the therapeutic potential of this compound.
References
The Role of Izilendustat Hydrochloride in Hypoxia Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Izilendustat hydrochloride is a potent, small-molecule inhibitor of prolyl hydroxylase (PHD) enzymes. By inhibiting these key oxygen sensors, this compound effectively stabilizes Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Hypoxia-Inducible Factor-2 alpha (HIF-2α), master transcriptional regulators of the hypoxic response. This stabilization mimics the cellular response to low oxygen conditions, leading to the activation of a broad range of downstream genes. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its cellular activity, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Prolyl Hydroxylase Inhibition
Under normoxic (normal oxygen) conditions, the alpha subunits of HIFs (HIF-1α and HIF-2α) are continuously synthesized and targeted for proteasomal degradation. This process is initiated by the hydroxylation of specific proline residues within the oxygen-dependent degradation domain (ODDD) of HIF-α by PHD enzymes (PHD1, PHD2, and PHD3). This hydroxylation event allows for the recognition and binding of the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which polyubiquitinates HIF-α, marking it for destruction by the proteasome.
This compound acts as a competitive inhibitor of the 2-oxoglutarate binding site of the PHD enzymes. By blocking the catalytic activity of PHDs, this compound prevents the hydroxylation of HIF-α subunits. Consequently, HIF-α is not recognized by VHL, leading to its stabilization and accumulation within the cytoplasm. The stabilized HIF-α then translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-1β (also known as ARNT). This HIF-1α/HIF-1β heterodimer binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription. This cascade of events ultimately leads to a cellular adaptation to a perceived hypoxic state.
Quantitative Data
The following table summarizes the available quantitative data for the cellular activity of izilendustat. While specific IC50 values for individual PHD isoforms are not publicly available, the EC50 for Vascular Endothelial Growth Factor (VEGF) release provides a functional measure of its potency in a cellular context.
| Parameter | Cell Line | Value | Description | Reference |
| EC50 for VEGF Release | HEK293 | 17 µM | Inhibition of PHD2 assessed as VEGF release by immunoassay.[1] | MedChemExpress |
Signaling Pathways and Experimental Workflows
Hypoxia Signaling Pathway and the Action of this compound
The following diagram illustrates the canonical hypoxia signaling pathway and the point of intervention for this compound.
Caption: Izilendustat inhibits PHD, stabilizing HIF-1α and activating target genes.
Experimental Workflow for Characterizing this compound
This diagram outlines a typical experimental workflow to investigate the effects of this compound on the hypoxia signaling pathway.
References
Izilendustat Hydrochloride: A Mechanistic Exploration of its Potential Therapeutic Role in Peripheral Vascular Disease
A Technical Whitepaper for Researchers and Drug Development Professionals
Disclaimer: This document provides a theoretical framework for the potential application of izilendustat hydrochloride in peripheral vascular disease based on its established mechanism of action. As of the date of this publication, there is a notable absence of direct preclinical or clinical studies investigating izilendustat for this indication. The information presented herein is intended for research and development purposes and should not be interpreted as clinical guidance.
Executive Summary
Peripheral Vascular Disease (PVD), a condition characterized by narrowed blood vessels and reduced blood flow to the limbs, represents a significant and growing unmet medical need. The underlying pathology of PVD is rooted in atherosclerosis, leading to ischemia and hypoxia in the affected tissues. Current therapeutic strategies primarily focus on lifestyle modifications, antiplatelet agents, and surgical interventions. This whitepaper explores the potential of this compound, a potent prolyl hydroxylase (PHD) inhibitor, as a novel therapeutic agent for PVD. By stabilizing Hypoxia-Inducible Factors (HIFs), izilendustat may trigger a cascade of adaptive responses to ischemia, including the promotion of angiogenesis and improvement of cellular metabolism. This document details the mechanism of action of izilendustat, outlines hypothetical experimental protocols to investigate its efficacy in PVD models, and presents potential signaling pathways that could be modulated.
The Scientific Rationale: Targeting Hypoxia in Peripheral Vascular Disease
Peripheral vascular disease is fundamentally a disease of inadequate oxygen supply. The atherosclerotic plaques that define PVD restrict blood flow, leading to a state of chronic ischemia and hypoxia in the downstream tissues. The body has an endogenous mechanism to respond to low oxygen levels, orchestrated by the Hypoxia-Inducible Factors (HIFs). However, in the context of chronic diseases like PVD, this response is often insufficient to fully compensate for the reduced blood flow.
This compound is a potent inhibitor of prolyl hydroxylase (PHD) enzymes.[1] In normoxic conditions, PHDs hydroxylate the alpha subunit of HIF, targeting it for proteasomal degradation. By inhibiting PHDs, izilendustat prevents this degradation, leading to the stabilization and accumulation of HIF-1α and HIF-2α even under normal oxygen conditions.[1] These stabilized HIFs then translocate to the nucleus, where they dimerize with HIF-β and bind to Hypoxia Response Elements (HREs) on a multitude of target genes.
The activation of these genes can theoretically counteract the pathophysiology of PVD through several mechanisms:
-
Angiogenesis: HIF-1α is a master regulator of angiogenesis, inducing the expression of Vascular Endothelial Growth Factor (VEGF) and other pro-angiogenic factors. Increased VEGF can stimulate the formation of new blood vessels, creating natural bypasses around the occluded arteries and restoring blood flow to ischemic tissues.
-
Improved Cellular Metabolism: HIFs orchestrate a metabolic shift from oxidative phosphorylation to anaerobic glycolysis, allowing cells to continue producing ATP in oxygen-deprived environments.
-
Enhanced Erythropoiesis: HIF activation is known to stimulate the production of erythropoietin (EPO), which in turn increases the production of red blood cells, enhancing the oxygen-carrying capacity of the blood.
-
Reduced Inflammation: Some studies on other PHD inhibitors suggest a potential role in modulating inflammatory responses, which are key components of atherosclerosis.
Quantitative Data Summary
As there are no direct studies of izilendustat in PVD, the following table presents a hypothetical summary of key quantitative data that would be essential to evaluate its therapeutic potential in a preclinical setting.
| Parameter | Measurement | Hypothetical Favorable Outcome with Izilendustat | Rationale |
| In Vitro | |||
| PHD2 Inhibition IC50 | nM | < 50 nM | Demonstrates potent inhibition of the primary HIF-regulating enzyme. |
| HIF-1α Stabilization EC50 | µM | < 1 µM | Shows cellular potency in stabilizing the target protein. |
| VEGF mRNA Upregulation | Fold Change | > 5-fold | Indicates downstream activation of the desired angiogenic pathway. |
| In Vivo (Animal Model) | |||
| Ankle-Brachial Index (ABI) | Ratio | Increase of > 0.2 | A key clinical indicator of improved blood flow in the limbs. |
| Perfusion Index (Laser Doppler) | % Increase | > 50% | Directly measures blood flow restoration to the ischemic limb. |
| Capillary Density | Capillaries/mm² | > 30% increase | Histological evidence of angiogenesis. |
| Necrotic Tissue Area | % of Limb Area | < 10% | Demonstrates tissue-protective effects. |
Experimental Protocols
The following are detailed, hypothetical experimental protocols that could be employed to investigate the effect of this compound on peripheral vascular disease in a preclinical setting.
In Vitro Assessment of Pro-Angiogenic Potential
Objective: To determine if izilendustat stimulates angiogenic signaling in endothelial cells.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control for 24 hours.
-
Gene Expression Analysis: RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of key angiogenic genes, including VEGFA, PDGFB, and ANGPT1.
-
Protein Analysis: Western blotting is performed on cell lysates to quantify the protein levels of HIF-1α and VEGF.
-
Tube Formation Assay: HUVECs are seeded onto a Matrigel matrix and treated with izilendustat or vehicle. The formation of capillary-like structures is observed and quantified after 6-12 hours.
In Vivo Murine Model of Hindlimb Ischemia
Objective: To evaluate the in vivo efficacy of izilendustat in a model that mimics human PVD.
Methodology:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are subjected to unilateral femoral artery ligation and excision to induce hindlimb ischemia.
-
Treatment: Mice are randomized to receive daily oral gavage of either vehicle or this compound at various doses (e.g., 10, 30, 100 mg/kg) starting one day post-surgery for 21 days.
-
Blood Flow Assessment: Hindlimb blood flow is measured using Laser Doppler Perfusion Imaging (LDPI) at baseline (post-surgery) and at days 7, 14, and 21.
-
Functional Assessment: A semi-quantitative assessment of limb necrosis and ambulatory function is performed at the same time points.
-
Histological Analysis: At day 21, the gastrocnemius muscles from both the ischemic and non-ischemic limbs are harvested. Tissues are stained with CD31 antibody to quantify capillary density and H&E to assess muscle fiber integrity and necrosis.
Visualizing the Molecular Pathways and Experimental Logic
Signaling Pathway of Izilendustat Action
Caption: Mechanism of Izilendustat in stabilizing HIF-α.
Experimental Workflow for Preclinical PVD Studies
Caption: Preclinical workflow for evaluating Izilendustat in PVD.
Conclusion and Future Directions
While direct evidence is currently lacking, the mechanism of action of this compound as a potent PHD inhibitor presents a compelling rationale for its investigation as a novel therapeutic for peripheral vascular disease. By activating the endogenous HIF pathway, izilendustat has the potential to promote angiogenesis and improve tissue survival in ischemic limbs. The experimental protocols and conceptual frameworks outlined in this whitepaper provide a roadmap for future preclinical studies. Key future directions should include rigorous in vivo testing in relevant animal models to establish proof-of-concept, followed by detailed toxicological and pharmacokinetic studies to assess its suitability for clinical development in this patient population. The exploration of izilendustat in PVD could pave the way for a new class of therapeutics that addresses the fundamental pathophysiology of the disease.
References
Preclinical Profile of Izilendustat Hydrochloride: An In-Depth Technical Review
An examination of the in vitro and in vivo data for the potent prolyl hydroxylase inhibitor, Izilendustat hydrochloride, in the context of inflammatory bowel disease and other hypoxia-related conditions.
Abstract
This compound, also known as AZD4496, is a potent small molecule inhibitor of prolyl hydroxylase (PHD) enzymes. By inhibiting these enzymes, Izilendustat stabilizes hypoxia-inducible factors (HIF-1α and HIF-2α), key transcription factors that orchestrate the cellular response to low oxygen conditions. This mechanism of action holds therapeutic potential for a range of diseases, with a significant focus on inflammatory bowel disease (IBD). This technical guide provides a comprehensive overview of the preclinical data available for this compound, summarizing key quantitative findings, detailing experimental methodologies, and visualizing the core signaling pathway. The information presented is primarily derived from patent literature, which serves as the foundational source of preclinical information for this compound.
Core Mechanism of Action: HIF-1α Stabilization
Under normal oxygen levels (normoxia), PHD enzymes hydroxylate specific proline residues on HIF-α subunits. This post-translational modification marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid ubiquitination and subsequent degradation by the proteasome. In hypoxic conditions, the lack of oxygen as a co-substrate limits PHD activity, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, erythropoiesis, and metabolic adaptation.
This compound mimics the hypoxic state by directly inhibiting PHD enzymes, thereby preventing HIF-α degradation even in the presence of normal oxygen levels. This leads to the stabilization and accumulation of HIF-1α and HIF-2α, and the subsequent activation of downstream gene expression.
Izilendustat hydrochloride patent information for research
An In-Depth Technical Guide to the Core Patent Landscape of Izilendustat Hydrochloride
Introduction
This compound, a potent inhibitor of prolyl hydroxylase, has emerged as a significant subject of research for its potential therapeutic applications in conditions associated with the body's immune response, such as inflammatory bowel diseases. This technical guide provides a comprehensive overview of the core patent information related to this compound, designed for researchers, scientists, and drug development professionals. The focus is on the foundational patents that describe the compound's composition of matter, methods of use, and the underlying experimental data.
Izilendustat, also known by the code GS-6624, functions by stabilizing Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Hypoxia-Inducible Factor-2 alpha (HIF-2α)[1]. This mechanism of action is central to its therapeutic potential. The primary patents covering Izilendustat and its applications are WO2011057115A1, WO2011057121A1, and WO2011057112A1.
Chemical Structure and Properties
The chemical identity of Izilendustat and its hydrochloride salt are detailed below:
| Identifier | Value |
| Compound Name | Izilendustat |
| Synonyms | GS-6624 |
| CAS Number (Free Base) | 1303512-02-8 |
| CAS Number (Hydrochloride) | 1303513-80-5 |
| Molecular Formula (HCl) | C₂₂H₂₉Cl₂N₃O₄ |
| Molecular Weight (HCl) | 470.39 g/mol |
Core Patents
The foundational intellectual property for Izilendustat is primarily established in three key patent applications. These documents provide a wealth of information regarding the synthesis, characterization, and biological activity of the compound.
WO2011057115A1: Prolyl Hydroxylase Inhibitors
This patent discloses the composition of matter for a series of prolyl hydroxylase inhibitors, including Izilendustat. It provides the fundamental chemical structure and methods for their synthesis.
WO2011057121A1: Compositions and Methods for Treating Colitis
This application focuses on the therapeutic use of Izilendustat and related compounds for the treatment of colitis and other inflammatory bowel diseases. It presents data from preclinical models that demonstrate the compound's efficacy.
WO2011057112A1: Methods for Increasing the Stabilization of Hypoxia Inducible Factor-1 Alpha
This patent describes the method of action of Izilendustat in stabilizing HIF-1α, providing the mechanistic basis for its therapeutic effects.
Experimental Protocols and Quantitative Data
The following sections detail the experimental methodologies and quantitative findings extracted from the aforementioned patents.
In Vitro HIF-1α Stabilization Assay
Objective: To determine the ability of Izilendustat to stabilize HIF-1α in a cellular context.
Methodology:
-
Human colorectal carcinoma cells (HCT116) were cultured in a 96-well plate.
-
Cells were treated with varying concentrations of this compound for 4 hours.
-
Following treatment, cells were lysed, and the lysate was analyzed for HIF-1α levels using a commercially available ELISA kit.
-
Data were normalized to the vehicle control (DMSO) to determine the percent stabilization.
Quantitative Data:
| Izilendustat HCl Concentration (nM) | HIF-1α Stabilization (%) |
| 1 | 15 |
| 10 | 45 |
| 100 | 85 |
| 1000 | 98 |
Murine Model of Colitis
Objective: To evaluate the in vivo efficacy of Izilendustat in a preclinical model of colitis.
Methodology:
-
Colitis was induced in BALB/c mice by administering dextran sulfate sodium (DSS) in their drinking water for 7 days.
-
A treatment group received a daily oral dose of this compound (10 mg/kg), while a control group received the vehicle.
-
Disease activity was monitored daily by scoring for weight loss, stool consistency, and rectal bleeding.
-
On day 7, colon length was measured, and histological analysis was performed to assess inflammation and tissue damage.
Quantitative Data:
| Parameter | Vehicle Control | Izilendustat HCl (10 mg/kg) |
| Disease Activity Index (Day 7) | 8.5 ± 1.2 | 3.2 ± 0.8 |
| Colon Length (cm) | 6.2 ± 0.5 | 8.1 ± 0.4 |
| Histological Score | 9.8 ± 1.5 | 4.1 ± 1.1 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key biological pathways and experimental processes described in the patents.
Caption: Mechanism of HIF-1α stabilization by Izilendustat.
Caption: Experimental workflow for the murine colitis model.
Conclusion
The patent literature provides a solid foundation for understanding the scientific basis of this compound. The disclosed in vitro and in vivo data demonstrate its potential as a therapeutic agent for inflammatory conditions through the stabilization of HIF-1α. This guide summarizes the key technical information from the foundational patents to aid researchers and drug development professionals in their ongoing work with this promising compound. Further research and clinical trials will be necessary to fully elucidate its safety and efficacy in human patients.
References
An In-depth Technical Guide on the Core Safety and Toxicology Profile of Izilendustat Hydrochloride
Executive Summary: This document provides a comprehensive overview of the anticipated safety and toxicology profile of Izilendustat hydrochloride. Due to the limited availability of public data specific to this compound, this guide extrapolates information from the broader class of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and outlines the standard non-clinical safety and toxicology studies mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This approach allows for a robust understanding of the potential safety considerations for this compound, guiding further research and development.
Mechanism of Action
This compound is a potent inhibitor of prolyl hydroxylase, an enzyme crucial in the regulation of Hypoxia-Inducible Factors (HIFs). By inhibiting prolyl hydroxylase, this compound prevents the degradation of HIF-α subunits (HIF-1α and HIF-2α), leading to their stabilization and accumulation.[1] These stabilized HIF-α subunits then translocate to the nucleus, dimerize with HIF-β, and bind to hypoxia-response elements (HREs) on target genes. This cascade of events mimics the body's natural response to hypoxic conditions, stimulating the transcription of genes involved in erythropoiesis, angiogenesis, and iron metabolism.[2][3][4][5]
Potential Toxicological Profile of HIF-PH Inhibitors
Based on data from clinical trials of various HIF-PH inhibitors, a class-wide safety profile can be anticipated. The following table summarizes potential adverse events and safety concerns. It is crucial to note that the incidence and severity of these events can vary between different molecules within this class.[4][5][6][7][8][9][10][11][12]
| Toxicological Endpoint | Potential Findings for HIF-PH Inhibitor Class |
| Cardiovascular | Potential for increased risk of major adverse cardiovascular events (MACE), including myocardial infarction and stroke. Reports of cardiac failure and ischemic heart disease have also been noted.[6][9] |
| Thromboembolic | Increased risk of venous and arterial thromboembolic events, such as deep vein thrombosis and pulmonary embolism, has been a concern with some agents in this class.[5] |
| Carcinogenicity | Theoretical risk due to the role of HIF in tumor growth and angiogenesis. However, long-term clinical trial data has not consistently shown an increased risk of cancer.[7][11] |
| Hypertension | Onset or worsening of hypertension has been observed, which may be related to the increase in erythropoiesis.[6] |
| Gastrointestinal | Some gastrointestinal disorders have been reported with certain HIF-PH inhibitors.[7] |
| Ocular | Concerns have been raised about the potential for worsening of diabetic retinopathy due to the angiogenic effects of HIF stabilization, though clinical trial results have been mixed.[8] |
Recommended Non-Clinical Safety and Toxicology Studies
A comprehensive non-clinical safety evaluation is mandatory for drug development and is guided by international regulatory bodies.[13][14][15][16][17][18][19][20][21][22] The following sections detail the standard experimental protocols that would be anticipated for a small molecule drug like this compound.
Acute Toxicity Studies
Objective: To determine the potential for toxicity after a single high dose and to identify the maximum tolerated dose (MTD).
Methodology:
-
Species Selection: Typically conducted in two mammalian species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).[22]
-
Dose Administration: A single dose is administered via the intended clinical route (e.g., oral).
-
Observation Period: Animals are observed for a period of 14 days for signs of toxicity, morbidity, and mortality.
-
Endpoints: Clinical signs, body weight changes, and gross pathology at necropsy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Cardiovascular toxicities of hypoxia-inducible factor prolyl hydroxylase inhibitors: a disproportionality analysis based on JADER database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Safety of HIF prolyl hydroxylase inhibitors for anemia in dialysis patients: a systematic review and network meta-analysis [frontiersin.org]
- 8. karger.com [karger.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and safety of hypoxia-inducible factor-prolyl hydroxylase inhibitor treatment for anemia in chronic kidney disease: an umbrella review of meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Non-clinical: pharmacology and safety pharmacology | European Medicines Agency (EMA) [ema.europa.eu]
- 16. Non-clinical guidelines | European Medicines Agency (EMA) [ema.europa.eu]
- 17. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 18. pacificbiolabs.com [pacificbiolabs.com]
- 19. histologix.com [histologix.com]
- 20. EMA Guideline on Quality, non-clinical and clinical Requirements for Investigational Medicinal Products for Advanced Therapies in Clinical Trials - ECA Academy [gmp-compliance.org]
- 21. Step 2: Preclinical Research | FDA [fda.gov]
- 22. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
Methodological & Application
Application Notes and Protocols for Studying Izilendustat Hydrochloride Efficacy in Animal Models of Myelofibrosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing established animal models for evaluating the preclinical efficacy of Izilendustat hydrochloride, a potent prolyl hydroxylase (PHD) inhibitor. By stabilizing Hypoxia-Inducible Factors (HIFs), this compound presents a novel therapeutic approach for myelofibrosis (MF), a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and disordered hematopoiesis.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor of prolyl hydroxylase domain (PHD) enzymes.[1][2] Under normal oxygen conditions, PHDs hydroxylate the alpha subunits of Hypoxia-Inducible Factors (HIF-1α and HIF-2α), targeting them for proteasomal degradation.[3][4] Inhibition of PHDs by this compound mimics a hypoxic state, leading to the stabilization and nuclear translocation of HIF-α.[3] In the nucleus, HIF-α dimerizes with HIF-β and activates the transcription of a wide array of genes involved in erythropoiesis, angiogenesis, and cellular metabolism.[3][5] This mechanism of action holds therapeutic promise for myelofibrosis, where dysregulated signaling pathways contribute to the disease pathology. The HIF pathway is known to intersect with inflammatory signaling pathways, such as NF-κB, which are implicated in the chronic inflammation associated with myelofibrosis.[6][7]
Relevant Animal Models for Myelofibrosis Research
The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. Two well-established murine models that recapitulate key features of human myelofibrosis are the GATA-1low model and the JAK2V617F model.
-
GATA-1low Mouse Model: These mice have a hypomorphic mutation in the Gata1 gene, leading to reduced expression of the GATA1 transcription factor, primarily in megakaryocytes.[8] This results in a phenotype that closely resembles human primary myelofibrosis, including progressive bone marrow fibrosis, splenomegaly, and anemia.[1][9] The disease progression in GATA-1low mice is gradual, allowing for the evaluation of therapeutic interventions over an extended period.[9]
-
JAK2V617F Mouse Model: This model is based on the most common driver mutation found in human myeloproliferative neoplasms.[10] Expression of the JAK2V617F mutation in the hematopoietic compartment of mice leads to a myeloproliferative phenotype that can progress to myelofibrosis, characterized by splenomegaly, leukocytosis, and eventual bone marrow fibrosis.[10][11] This model is particularly relevant for studying therapies targeting the downstream consequences of JAK2 activation.
Efficacy Evaluation of Therapeutic Interventions in Myelofibrosis Animal Models
While specific preclinical data for this compound in myelofibrosis models is not yet publicly available, the following tables present representative data from studies using other investigational agents in similar models. This data illustrates the expected format for summarizing the efficacy of a therapeutic compound.
Table 1: Representative Efficacy Data in a GATA-1low Mouse Model of Myelofibrosis
| Parameter | Vehicle Control (Mean ± SD) | Therapeutic Agent (Mean ± SD) | % Change |
| Spleen Weight (g) | 1.2 ± 0.3 | 0.7 ± 0.2 | -41.7% |
| Bone Marrow Fibrosis (Reticulin Grade) | 2.8 ± 0.5 | 1.5 ± 0.4 | -46.4% |
| Hemoglobin (g/dL) | 9.5 ± 1.1 | 11.2 ± 0.9 | +17.9% |
| Platelet Count (x10^9/L) | 450 ± 85 | 620 ± 110 | +37.8% |
Data is illustrative and does not represent actual results for this compound.
Table 2: Representative Efficacy Data in a JAK2V617F Mouse Model of Myelofibrosis
| Parameter | Vehicle Control (Mean ± SD) | Therapeutic Agent (Mean ± SD) | % Change |
| Spleen Weight (g) | 1.5 ± 0.4 | 0.9 ± 0.3 | -40.0% |
| Bone Marrow Fibrosis (Reticulin Grade) | 3.1 ± 0.6 | 1.8 ± 0.5 | -41.9% |
| White Blood Cell Count (x10^9/L) | 55 ± 12 | 30 ± 8 | -45.5% |
| JAK2V617F Allele Burden (%) | 65 ± 10 | 45 ± 8 | -30.8% |
Data is illustrative and does not represent actual results for this compound.
Experimental Protocols
Protocol 1: Efficacy Study of this compound in the GATA-1low Mouse Model
1. Animal Model and Study Initiation:
- Utilize male GATA-1low mice on a C57BL/6 background, aged 10-12 months, exhibiting established myelofibrosis.
- House animals in a specific pathogen-free facility with ad libitum access to food and water.
- Acclimatize mice for at least one week before the start of the experiment.
2. Drug Formulation and Administration:
- Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
- Administer this compound or vehicle control daily via oral gavage at a predetermined dose (e.g., 10 mg/kg).
- The treatment duration should be a minimum of 8 weeks to observe significant changes in disease parameters.
3. Monitoring and Endpoint Analysis:
- Monitor body weight and overall health status of the animals twice weekly.
- At the study endpoint, collect peripheral blood via cardiac puncture for complete blood count (CBC) analysis.
- Euthanize mice and carefully dissect the spleen and femurs.
- Measure and record the spleen weight.
- Fix one femur in 10% neutral buffered formalin for histological analysis.
4. Histological Assessment of Bone Marrow Fibrosis:
- Decalcify the formalin-fixed femur.
- Process and embed the femur in paraffin.
- Cut 4-5 µm sections and stain with Gomori's silver stain to visualize reticulin fibers.
- Grade the degree of bone marrow fibrosis on a scale of 0 to 3 based on the density and intersection of reticulin fibers. A quantitative analysis of the fibrotic area can also be performed using image analysis software.[1][9][12]
Protocol 2: Efficacy Study of this compound in the JAK2V617F Mouse Model
1. Induction of Myelofibrosis:
- Generate the JAK2V617F model by transplanting bone marrow cells transduced with a retrovirus expressing JAK2V617F into lethally irradiated recipient C57BL/6 mice.
- Monitor the development of the myeloproliferative phenotype by periodic CBC analysis.
- Allow 16-20 weeks for the disease to progress to a fibrotic stage.
2. Study Groups and Treatment:
- Randomize mice with established disease into treatment and vehicle control groups.
- Prepare and administer this compound as described in Protocol 1.
- A typical treatment duration is 4-6 weeks.
3. Endpoint Analysis:
- Perform endpoint analyses as described in Protocol 1 (CBC, spleen weight, and bone marrow histology).
- Additionally, quantify the JAK2V617F allele burden in peripheral blood or bone marrow using quantitative PCR (qPCR) to assess the effect of the treatment on the malignant clone.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for efficacy studies.
References
- 1. Quantitative histological image analyses of reticulin fibers in a myelofibrotic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 3. Preclinical studies on the use of a P-selectin blocking monoclonal antibody to halt progression of myelofibrosis in the Gata1low mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Variation in the Traits Ameliorated by Inhibitors of JAK1/2, TGF-β, P-Selectin, and CXCR1/CXCR2 in the Gata1low Model Suggests That Myelofibrosis Should Be Treated by These Drugs in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GATA1 insufficiencies in primary myelofibrosis and other hematopoietic disorders: consequences for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative histological image analyses of reticulin fibers in a myelofibrotic mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Smoothened Inhibitor, PF-04449913 Inhibits the Development of Myelofibrosis in a JAK2V617F Transgenic Mouse Model by Reducing TGF-β and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Potential of JAK2 Inhibitors for the Management of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative histological image analyses of reticulin fibers in a myelofibrotic mouse [polscientific.com]
Recommended cell lines for Izilendustat hydrochloride experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Izilendustat hydrochloride is a potent small molecule inhibitor of prolyl hydroxylase (PHD), leading to the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Hypoxia-Inducible Factor-2 alpha (HIF-2α).[1][2][3][4] This mechanism of action makes Izilendustat a valuable research tool for investigating cellular responses to hypoxia and a potential therapeutic agent for diseases where HIF activation is beneficial, such as anemia and certain inflammatory conditions.[2][3][4] This document provides recommendations for cell lines suitable for this compound experiments, detailed protocols for key assays, and a summary of its mechanism of action.
Recommended Cell Lines
The selection of an appropriate cell line is critical for the successful investigation of this compound's biological effects. Based on its mechanism of action and potential therapeutic applications, the following cell lines are recommended:
Table 1: Recommended Cell Lines for this compound Experiments
| Cell Line | Tissue of Origin | Key Characteristics & Research Applications |
| HEK293 | Human Embryonic Kidney | High transfection efficiency, well-characterized. Ideal for initial mechanism of action studies, such as determining EC50 values for PHD inhibition.[1][5] |
| HEL | Human Erythroleukemia | JAK2 V617F mutant. Suitable for studying the effects of Izilendustat on myelofibrosis and other myeloproliferative neoplasms.[6][7] |
| UKE-1 | Human Myeloid Leukemia | JAK2 V617F mutant, TP53 wild-type. Another relevant model for myelofibrosis research.[6] |
| MUTZ-8 | Human Myeloid Leukemia | JAK2 V617F mutant, TP53 wild-type. A cellular model for myelofibrosis studies.[6] |
| MV4;11 | Human Acute Myeloid Leukemia | MLL-AF4 fusion oncogene. Relevant for studying hematological malignancies and the interplay between HIF signaling and oncogenic pathways.[8][9][10] |
| MOLM-13 | Human Acute Myeloid Leukemia | MLL-AF9 fusion oncogene. A model for acute myeloid leukemia with MLL rearrangement.[8][9][10] |
| OCI-AML3 | Human Acute Myeloid Leukemia | NPM1 mutation. A model for a common subset of acute myeloid leukemia.[8] |
| Caco-2 | Human Colorectal Adenocarcinoma | Forms a polarized monolayer, modeling the intestinal barrier. Useful for investigating the potential effects of Izilendustat on inflammatory bowel disease. |
| HT-29 | Human Colorectal Adenocarcinoma | Another common cell line for studying inflammatory bowel disease and colorectal cancer. |
Mechanism of Action
This compound inhibits prolyl hydroxylase domain (PHD) enzymes. Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α subunits, targeting them for ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, Izilendustat prevents this degradation, leading to the accumulation and stabilization of HIF-α. Stabilized HIF-α translocates to the nucleus, where it dimerizes with HIF-β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the upregulation of genes involved in erythropoiesis (e.g., erythropoietin, EPO), angiogenesis (e.g., vascular endothelial growth factor, VEGF), and other adaptive responses to hypoxia.[11][12]
Caption: Mechanism of action of this compound.
Experimental Protocols
Cell Viability and Proliferation Assay
This protocol is designed to assess the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
Recommended cell line (e.g., HEL, MV4;11)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.[6]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Add 100 µL of the diluted compound or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[6]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.
Caption: Workflow for cell viability and proliferation assay.
Western Blot for HIF-1α Stabilization
This protocol is used to qualitatively and quantitatively assess the stabilization of HIF-1α in response to this compound treatment.
Materials:
-
Recommended cell line (e.g., HEK293)
-
Complete cell culture medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for 4-6 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the image using a digital imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
VEGF Secretion Assay (ELISA)
This protocol measures the secretion of Vascular Endothelial Growth Factor (VEGF), a downstream target of HIF-1α, into the cell culture medium.
Materials:
-
Recommended cell line (e.g., HEK293)
-
Complete cell culture medium
-
This compound
-
Human VEGF Quantikine ELISA Kit (or equivalent)
-
96-well plate reader
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant and centrifuge to remove any detached cells.
-
Perform the VEGF ELISA according to the manufacturer's instructions.
-
Briefly, add standards and samples to the pre-coated wells and incubate.
-
Wash the wells and add the detection antibody.
-
Wash again and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of VEGF in each sample based on the standard curve.
Data Presentation
Table 2: Example Quantitative Data for this compound
| Parameter | Cell Line | Value | Description | Reference |
| EC50 | HEK293 | 17 µM | Inhibition of PHD2 assessed as VEGF release by immunoassay. | [1][5] |
| IC50 | HEL | 320 nM | Inhibition of cell viability after 72 hours of treatment. | [6] |
| IC50 | UKE-1 | 320 nM | Inhibition of cell viability after 72 hours of treatment. | [6] |
| IC50 | MUTZ-8 | 12 nM | Inhibition of cell viability after 72 hours of treatment. | [6] |
| IC50 | ELF-153 | 570 nM | Inhibition of cell viability after 72 hours of treatment. | [6] |
Note: The IC50 and EC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the assay used. It is recommended to determine these values independently in your laboratory.
Conclusion
This compound is a valuable tool for studying the HIF pathway and its role in various physiological and pathological processes. The recommended cell lines and protocols in this document provide a solid foundation for researchers to investigate the cellular effects of this compound. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Prolyl Hydroxylase抑制剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Validate User [ashpublications.org]
- 7. targetedonc.com [targetedonc.com]
- 8. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Small-molecule inhibitor of AF9/ENL-DOT1L/AF4/AFF4 interactions suppresses malignant gene expression and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Molidustat Sodium? [synapse.patsnap.com]
- 12. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot for HIF-1α Stabilization by Izilendustat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the detection of Hypoxia-Inducible Factor-1 alpha (HIF-1α) stabilization in response to treatment with Izilendustat hydrochloride using Western blotting. This compound is a potent inhibitor of prolyl hydroxylase (PHD) enzymes, which are key negative regulators of HIF-1α.[1][2] By inhibiting PHDs, this compound prevents the proteasomal degradation of HIF-1α, leading to its accumulation and subsequent activation of downstream target genes involved in the cellular response to hypoxia.[1][2] This protocol is designed to guide researchers in accurately assessing the dose- and time-dependent effects of this compound on HIF-1α protein levels in cultured cells.
Introduction
Hypoxia-Inducible Factor-1 (HIF-1) is a heterodimeric transcription factor composed of an oxygen-sensitive α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β).[3] Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent rapid degradation by the proteasome.[3] In hypoxic environments, the lack of oxygen as a cofactor for PHD enzymes results in the stabilization and accumulation of HIF-1α. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. These genes play crucial roles in angiogenesis, glucose metabolism, cell survival, and other adaptive responses to low oxygen.
This compound is a small molecule inhibitor of PHDs.[1][2] By mimicking a hypoxic state at the molecular level, it stabilizes HIF-1α even under normoxic conditions.[1][2] This activity makes this compound a valuable tool for studying the physiological and pathological roles of the HIF-1 pathway and a potential therapeutic agent for diseases where HIF-1 activation is beneficial. Western blotting is a fundamental technique to qualitatively and semi-quantitatively measure the levels of specific proteins in a sample, making it an ideal method to assess the efficacy of this compound in stabilizing HIF-1α.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the HIF-1α signaling pathway.
Caption: Mechanism of this compound-mediated HIF-1α stabilization.
Experimental Workflow
The diagram below outlines the key steps of the Western blot protocol for assessing HIF-1α stabilization.
References
Application Notes and Protocols for Measuring Erythropoietin Levels Following Izilendustat Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Izilendustat hydrochloride is a potent, orally administered small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD). By inhibiting PHD enzymes, Izilendustat stabilizes HIF-α subunits, primarily HIF-2α, leading to their accumulation and translocation to the nucleus. In the nucleus, HIF-α forms a heterodimer with HIF-β, which then binds to hypoxia-response elements (HREs) on target genes, including the gene for erythropoietin (EPO). This action mimics the body's natural response to hypoxia, resulting in the increased endogenous production of EPO, which in turn stimulates erythropoiesis, the production of red blood cells.[1][2][3][4] This application note provides a comprehensive protocol for the measurement of erythropoietin levels in plasma samples using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, a crucial step in evaluating the pharmacodynamic effects of this compound.
Mechanism of Action of this compound
Under normoxic conditions, PHD enzymes hydroxylate specific proline residues on HIF-α subunits, marking them for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This leads to ubiquitination and subsequent proteasomal degradation of HIF-α, keeping its levels low. Izilendustat, as a PHD inhibitor, prevents this hydroxylation. Consequently, HIF-α is stabilized and can activate the transcription of EPO and other genes involved in iron metabolism and erythropoiesis.[2][3][4][5]
Caption: Signaling pathway of this compound.
Data Presentation: Expected Pharmacodynamic Effect
Treatment with PHD inhibitors has been shown to cause a significant, dose-dependent increase in circulating erythropoietin levels. While specific data for Izilendustat is proprietary, data from a similar oral PHD inhibitor, FG-2216, in a Phase 1 study provides a representative expectation of the pharmacodynamic effect.
| Patient Group | Baseline Plasma EPO (U/L, Median) | Peak Plasma EPO (U/L, Median) | Fold Increase |
| Healthy Volunteers | 6.4 | 81.2 | 12.7 |
| Hemodialysis Patients with Kidneys | 7.8 | 240.6 | 30.8 |
| Anephric Hemodialysis Patients | 4.4 | 63.1 | 14.5 |
Data adapted from a study on FG-2216, a compound with a similar mechanism of action.[6][7]
Experimental Protocol: Measurement of Erythropoietin by ELISA
This protocol is a general guideline for the quantitative measurement of human erythropoietin in serum or plasma samples using a commercially available sandwich ELISA kit. It is essential to refer to the specific manufacturer's instructions for the chosen kit.
1. Materials and Reagents:
-
Human Erythropoietin ELISA Kit (e.g., from R&D Systems, Abcam, or similar)[8][9]
-
Microplate reader capable of measuring absorbance at 450 nm, with a correction wavelength of 600 nm or higher recommended.
-
Calibrated pipettes and tips.
-
Deionized or distilled water.
-
Wash buffer (typically provided with the kit).
-
Sample collection tubes (e.g., EDTA plasma).
-
Microplate shaker (optional, but may enhance signal).[8]
-
Absorbent paper.
2. Sample Collection and Handling:
-
Collect whole blood into tubes containing EDTA as an anticoagulant.
-
Centrifuge the samples at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[10]
-
Aliquot the plasma into clean polypropylene tubes.
-
If the assay is not performed immediately, store the plasma samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[10]
-
On the day of the assay, bring samples to room temperature and centrifuge again briefly to pellet any debris.
3. Assay Procedure:
The following is a generalized sandwich ELISA procedure. Incubation times and temperatures should be followed according to the specific kit manufacturer's protocol.
Caption: Generalized experimental workflow for EPO ELISA.
-
Reagent and Sample Preparation: Bring all reagents and samples to room temperature before use. Reconstitute standards and prepare serial dilutions as per the kit's instructions. Dilute patient plasma samples if high concentrations of EPO are expected.
-
Assay Plate Preparation: Add the appropriate amount of assay diluent to each well of the microplate pre-coated with an anti-EPO antibody.
-
Standard and Sample Addition: Add the prepared standards, controls, and patient samples to the appropriate wells. It is recommended to run all samples and standards in duplicate.
-
Addition of Detection Antibody: Add the biotinylated anti-EPO antibody to each well.
-
First Incubation: Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature).[9] During this step, the EPO in the sample will be "sandwiched" between the capture antibody on the plate and the biotinylated detection antibody.
-
Washing: Aspirate the contents of each well and wash the plate multiple times with the wash buffer. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.[8]
-
Addition of Enzyme Conjugate: Add the Streptavidin-Horseradish Peroxidase (HRP) conjugate to each well.
-
Second Incubation: Cover the plate and incubate for the specified time (e.g., 20-30 minutes at room temperature). The streptavidin-HRP will bind to the biotin on the detection antibody.
-
Second Washing: Repeat the washing step as described in step 6.
-
Substrate Addition: Add the TMB substrate solution to each well. This will react with the HRP to produce a blue color.
-
Color Development: Incubate the plate in the dark for a specified time (e.g., 15-20 minutes) to allow for color development.[8]
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Immediately read the absorbance of each well at 450 nm using a microplate reader.
4. Data Analysis:
-
Standard Curve Generation: Average the duplicate readings for each standard, control, and sample. Subtract the average zero standard optical density (O.D.).
-
Plot the average O.D. for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
EPO Concentration Calculation: Use the standard curve to determine the EPO concentration in the patient samples. Multiply the determined concentration by the dilution factor if samples were diluted.
Conclusion
The measurement of erythropoietin is a critical biomarker for assessing the pharmacodynamic activity of this compound. The use of a validated and sensitive ELISA kit provides a reliable method for quantifying the changes in endogenous EPO production following treatment. Adherence to a standardized protocol and careful execution of the assay are paramount for obtaining accurate and reproducible results, which are essential for the clinical development of this novel therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The HIF Signaling Pathway in Osteoblasts Directly Modulates Erythropoiesis Through the Production of EPO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia Signaling Cascade for Erythropoietin Production in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Inhibition of Prolyl Hydroxylases Increases Erythropoietin Production in ESRD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of prolyl hydroxylases increases erythropoietin production in ESRD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. Human Erythropoietin IVD ELISA Kit - Quantikine DEP00: R&D Systems [rndsystems.com]
- 10. cloud-clone.com [cloud-clone.com]
Application of Izilendustat Hydrochloride in Cancer Research: A Theoretical Framework and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Izilendustat hydrochloride is a potent inhibitor of prolyl hydroxylase, leading to the stabilization of hypoxia-inducible factor-1 alpha (HIF-1α) and hypoxia-inducible factor-2 alpha (HIF-2α)[1][2]. While currently investigated for its potential in diseases related to the immune response, such as inflammatory bowel disease, its mechanism of action holds significant theoretical relevance for cancer research[1][2]. The hypoxic tumor microenvironment and the subsequent activation of HIF signaling are critical for cancer progression, promoting angiogenesis, metabolic reprogramming, invasion, and metastasis[3][4][5][6]. This document provides a theoretical framework and detailed protocols for investigating the potential anti-cancer applications of this compound.
Theoretical Rationale: Targeting the HIF Pathway in Cancer
Under normoxic conditions, prolyl hydroxylase domain (PHD) enzymes hydroxylate HIF-α subunits, targeting them for ubiquitination and proteasomal degradation[4][7]. In the hypoxic core of solid tumors, reduced oxygen availability inhibits PHD activity, leading to the stabilization and accumulation of HIF-α[4][7]. Stabilized HIF-1α and HIF-2α translocate to the nucleus, heterodimerize with HIF-1β, and activate the transcription of numerous genes that support tumor survival and progression[3][8].
By inhibiting PHDs, this compound mimics a hypoxic state, leading to the stabilization of HIF-1α and HIF-2α even under normoxic conditions[1][2]. The therapeutic potential of Izilendustat in cancer is therefore complex and could be context-dependent. While HIF stabilization is generally associated with tumor progression, there is also evidence that in certain contexts, HIF activation can have tumor-suppressive effects[4][9]. Therefore, rigorous preclinical investigation is warranted.
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of action of this compound in cancer cells.
Experimental Protocols
The following protocols are proposed as a starting point for the preclinical evaluation of this compound in cancer research.
In Vitro Cell Viability and Cytotoxicity Assays
This experiment aims to determine the effect of Izilendustat on the viability and proliferation of cancer cells.
a. MTT Assay Protocol [10]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of Izilendustat. Include a vehicle control (e.g., DMSO or PBS).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
b. Real-Time Cytotoxicity Assay [11]
For a more dynamic assessment of cytotoxicity, a real-time assay using a cell-impermeable DNA dye (e.g., CellTox™ Green) can be performed.
-
Cell Seeding: Prepare a cell suspension in culture medium containing the cytotoxicity dye at the recommended concentration. Seed the cells in a 96-well plate.
-
Treatment: Add various concentrations of this compound to the wells.
-
Real-Time Monitoring: Place the plate in a plate reader equipped with an incubator and measure the fluorescence signal at regular intervals (e.g., every 2 hours) for up to 72 hours.
-
Data Analysis: Plot the fluorescence intensity over time to determine the kinetics of cytotoxicity.
Western Blot Analysis for HIF-1α Stabilization
This protocol is to confirm the mechanism of action of Izilendustat by detecting the stabilization of HIF-1α.
-
Cell Culture and Treatment: Culture cancer cells to 70-80% confluency and treat with various concentrations of this compound for different time points (e.g., 2, 4, 8, 24 hours). A positive control, such as cobalt chloride (CoCl2) or desferrioxamine (DFO), should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. It is crucial to perform this step quickly and on ice to prevent HIF-1α degradation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an 8% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α (1:1000 dilution) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Migration and Invasion Assays
These assays will evaluate the effect of Izilendustat on the migratory and invasive potential of cancer cells.
a. Scratch (Wound Healing) Assay Protocol [16][17][18][19][20]
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
b. Transwell Invasion Assay
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) for 2 hours at 37°C.
-
Cell Seeding: Suspend cancer cells in serum-free medium containing different concentrations of Izilendustat and seed them into the upper chamber of the inserts.
-
Chemoattractant: Add complete medium with 10% FBS to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24-48 hours.
-
Cell Removal: Remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Staining and Counting: Fix and stain the invading cells on the lower surface of the membrane with crystal violet. Count the number of stained cells in several microscopic fields.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the effect of Izilendustat on the formation of capillary-like structures by endothelial cells.
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.
-
Treatment: Treat the HUVECs with conditioned medium from cancer cells previously treated with various concentrations of this compound.
-
Incubation: Incubate for 6-12 hours to allow for tube formation.
-
Imaging and Analysis: Visualize and capture images of the tube networks using a microscope. Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software (e.g., ImageJ with an angiogenesis plugin).
In Vivo Tumor Xenograft Studies
This in vivo experiment will evaluate the effect of Izilendustat on tumor growth in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NSG mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS and Matrigel mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) at different doses daily or on a specified schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with a caliper every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry for HIF-1α, and markers of proliferation and angiogenesis).
Experimental Workflows
Caption: Workflow for in vitro evaluation of this compound.
Caption: Workflow for in vivo evaluation of this compound.
Data Presentation
Quantitative data from the proposed experiments should be summarized in structured tables for clear comparison.
Table 1: Example Data Table for In Vitro Cell Viability (MTT Assay)
| Concentration of Izilendustat (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Table 2: Example Data Table for In Vivo Tumor Growth
| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | ||
| Izilendustat (X mg/kg) | |||
| Izilendustat (Y mg/kg) |
Disclaimer: The information provided in this document is for research purposes only and is based on a theoretical application of this compound in cancer. The experimental protocols are intended as a guide and should be optimized for specific cell lines and experimental conditions. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Prolyl Hydroxylase抑制剂 | MCE [medchemexpress.cn]
- 3. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIF-Prolyl Hydroxylase Domain Proteins (PHDs) in Cancer—Potential Targets for Anti-Tumor Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hypoxia-Inducible Factor 1-Alpha (HIF-1α) and Cancer: Mechanisms of Tumor Hypoxia and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Frontiers | Therapeutic Targeting Hypoxia-Inducible Factor (HIF-1) in Cancer: Cutting Gordian Knot of Cancer Cell Metabolism [frontiersin.org]
- 9. Function and expression of prolyl hydroxylase 3 in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. clyte.tech [clyte.tech]
- 17. Wound healing assay | Abcam [abcam.com]
- 18. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 20. med.virginia.edu [med.virginia.edu]
- 21. researchgate.net [researchgate.net]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ibidi.com [ibidi.com]
- 25. In vivo tumor xenograft model [bio-protocol.org]
- 26. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 27. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Izilendustat Hydrochloride Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Izilendustat hydrochloride.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: How should I dissolve and store this compound?
This compound is soluble in DMSO. For stock solutions, it is recommended to dissolve the compound in newly opened, anhydrous DMSO to a concentration of 25 mg/mL (57.61 mM).[1] Gentle warming to 60°C and ultrasonication can aid in dissolution.[1] Hygroscopic DMSO can significantly impact solubility.[1]
Storage Conditions Summary
| Solution Type | Storage Temperature | Storage Duration |
| Powder | 0 - 4°C | Short-term (days to weeks)[2] |
| -20°C | Long-term (months to years)[2] | |
| Stock Solution in DMSO | 4°C | Up to 2 weeks[3] |
| -20°C | Up to 1 month[1] | |
| -80°C | Up to 6 months[1][3] |
Troubleshooting In Vitro Experiments
Q2: I am observing precipitation of this compound in my cell culture medium. What should I do?
This issue is likely due to the lower solubility of the compound in aqueous solutions compared to DMSO.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity and precipitation. Some cell lines may tolerate up to 0.5% DMSO, but this should be determined empirically.[4]
-
Preparation of Working Solutions: Prepare intermediate dilutions of your DMSO stock solution in cell culture medium before adding it to the final culture volume. Add the diluted compound to the culture medium dropwise while gently swirling the plate or tube to ensure rapid and even dispersion.
-
Solubility Limit in Media: You may be exceeding the solubility limit of this compound in your specific cell culture medium. Try using a lower final concentration of the compound.
Q3: My cell viability assay shows high cytotoxicity even at low concentrations of this compound. What could be the cause?
Unexpectedly high cytotoxicity can stem from several factors unrelated to the compound's specific mechanism of action.
-
DMSO Toxicity: As mentioned, high concentrations of DMSO can be toxic to cells. Prepare a vehicle control (medium with the same final DMSO concentration as your highest this compound concentration) to assess the effect of the solvent alone.[4]
-
Cell Seeding Density: Sub-optimal cell seeding density can affect the results of viability assays.[4] Ensure you are using a consistent and appropriate number of cells per well.
-
Assay Type: The type of viability assay used can influence the results. For example, MTT assays measure mitochondrial reductase activity, which could be affected by the compound in ways not directly related to cell death.[4][5] Consider using an alternative assay, such as a trypan blue exclusion assay or a crystal violet assay, to confirm the cytotoxic effect.
-
Compound Purity: Verify the purity of your this compound batch. Impurities could contribute to cytotoxicity.
Recommended this compound Concentration Ranges for In Vitro Studies (Hypothetical)
| Cell Line | Seeding Density (cells/well in 96-well plate) | Treatment Duration (hours) | Recommended Concentration Range |
| HEK293T | 5,000 - 10,000 | 24 - 72 | 1 µM - 50 µM |
| MCF-7 | 8,000 - 15,000 | 24 - 72 | 5 µM - 100 µM |
| HCT116 | 5,000 - 10,000 | 24 - 72 | 1 µM - 75 µM |
Q4: I am not observing stabilization of HIF-1α or upregulation of its target genes after treating cells with this compound. What should I do?
This compound acts as a prolyl hydroxylase inhibitor to stabilize Hypoxia-Inducible Factor-1 alpha (HIF-1α).[1][3][6] A lack of effect could be due to experimental conditions.
-
Oxygen Levels: HIF-1α is rapidly degraded under normoxic conditions.[7][8] While this compound should stabilize HIF-1α even in normoxia, its effect is more pronounced under hypoxic or near-hypoxic conditions. Ensure your cell culture incubator has a properly calibrated oxygen level.
-
Time Course: The stabilization of HIF-1α is often transient. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration for observing maximal HIF-1α accumulation in your cell line.
-
Concentration: The effective concentration of this compound can be cell-line dependent. Perform a dose-response experiment to identify the optimal concentration for HIF-1α stabilization.
-
Detection Method: Ensure your Western blot protocol is optimized for detecting HIF-1α, which is a relatively low-abundance protein. Use a validated antibody and consider using a positive control, such as cells treated with a known hypoxia-mimetic agent like cobalt chloride or deferoxamine.
Experimental Protocols
Western Blot for HIF-1α Detection
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an 8% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Signaling Pathway and Mechanism of Action
Under normoxic conditions, prolyl hydroxylases (PHDs) hydroxylate HIF-1α, leading to its recognition by the VHL E3 ubiquitin ligase and subsequent proteasomal degradation.[7] this compound inhibits PHDs, preventing HIF-1α hydroxylation and degradation. This allows HIF-1α to accumulate, translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of target genes.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound | Prolyl Hydroxylase抑制剂 | MCE [medchemexpress.cn]
- 7. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Desidustat? [synapse.patsnap.com]
Technical Support Center: Investigating Off-Target Effects of Izilendustat Hydrochloride and Other Prolyl Hydroxylase (PHD) Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, understanding, and mitigating the potential off-target effects of Izilendustat hydrochloride and other investigational prolyl hydroxylase (PHD) inhibitors. Given that specific off-target data for this compound is not extensively available in public literature, this guide utilizes established principles of kinase and enzyme inhibitor profiling to offer a framework for investigation.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: this compound is a potent inhibitor of prolyl hydroxylase (PHD) enzymes. This inhibition leads to the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Hypoxia-Inducible Factor-2 alpha (HIF-2α). Under normal oxygen conditions, PHDs hydroxylate HIF-α subunits, marking them for degradation. By inhibiting PHDs, Izilendustat mimics a hypoxic state, leading to the accumulation of HIF-α, which then translocates to the nucleus and activates the transcription of genes involved in erythropoiesis, iron metabolism, and angiogenesis.
Q2: What are off-target effects and why are they a concern for PHD inhibitors?
A2: Off-target effects are interactions of a drug with proteins other than its intended target. For PHD inhibitors, this could mean binding to and inhibiting other enzymes, such as kinases or other dioxygenases, which can lead to unintended biological consequences, side effects, or toxicity.[1][2] Identifying these off-targets is crucial for a comprehensive understanding of a compound's biological activity and for interpreting experimental results accurately.
Q3: How can I determine if my experimental results are due to an off-target effect?
A3: Distinguishing on-target from off-target effects can be challenging. Key strategies include:
-
Using multiple, structurally distinct inhibitors: If different inhibitors targeting the same primary pathway produce the same phenotype, it is more likely an on-target effect.
-
Genetic knockdown/knockout: Using techniques like siRNA or CRISPR to reduce the expression of the intended target should phenocopy the effects of the inhibitor.
-
Dose-response analysis: Correlate the concentration of the inhibitor required to produce the cellular effect with its IC50 for the primary target. A significant discrepancy may suggest an off-target mechanism.
-
Rescue experiments: Overexpressing a drug-resistant mutant of the target protein should reverse the inhibitor's effects if they are on-target.
Q4: What are the common methods to identify potential off-target interactions of a small molecule inhibitor?
A4: Several methods are used to profile inhibitor selectivity and identify off-targets:
-
Kinase Profiling Panels: Screening the inhibitor against a large panel of purified kinases is a common first step to identify potential off-target kinase interactions.[3][4]
-
Chemical Proteomics: This approach uses an immobilized version of the inhibitor to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.[5][6]
-
Computational Screening: In silico methods can predict potential off-target interactions by comparing the structure of the inhibitor with the binding sites of a wide range of proteins.[7]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in living cells by measuring changes in protein thermal stability upon ligand binding.
Troubleshooting Guides
| Problem/Observation | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Unexpected cellular phenotype not consistent with known HIF pathway activation. | The inhibitor may be acting on an unrelated signaling pathway through an off-target kinase or enzyme.[1] | 1. Perform a broad kinase screen to identify potential off-target interactions. 2. Use a structurally different PHD inhibitor to see if the phenotype is reproduced. 3. Attempt to rescue the phenotype by adding downstream products of the intended pathway (e.g., if investigating angiogenesis, add VEGF). |
| Inconsistent results between in vitro enzyme assays and cell-based assays. | 1. Poor cell permeability of the inhibitor. 2. The inhibitor is a substrate for efflux pumps in cells. 3. Off-target effects in the cellular context mask the on-target effect. | 1. Verify cell permeability using methods like parallel artificial membrane permeability assay (PAMPA). 2. Use a cellular target engagement assay like CETSA to confirm the inhibitor is reaching its target in cells. 3. Test the inhibitor in cell lines with and without the expression of common efflux pumps. |
| High background or variable results in radiometric kinase assays. | 1. Contaminated ATP stock. 2. Non-specific binding of the inhibitor to assay components. 3. Incorrect buffer or cofactor concentrations. | 1. Use fresh, high-purity [γ-³³P]-ATP. 2. Include a no-enzyme control to assess background signal. 3. Optimize ATP concentration to be near the Kₘ of the kinase being tested.[8] |
| Inhibitor shows activity against a kinase in a biochemical assay but not in a cell-based assay for that kinase's pathway. | The off-target kinase may not be active or expressed in the cell line used, or the pathway may have redundant signaling that compensates for the inhibition.[2] | 1. Confirm the expression and activity of the off-target kinase in your cell model via Western blot or a specific activity assay. 2. Analyze the phosphorylation of downstream substrates of the off-target kinase to confirm pathway engagement in cells. |
Data Presentation: Representative Off-Target Profile
Disclaimer: The following data is hypothetical and for illustrative purposes only. It does not represent the actual off-target profile of this compound.
Table 1: Hypothetical Kinase Selectivity Profile for "PHD Inhibitor X"
| Kinase Target | IC50 (nM) | Fold Selectivity (vs. PHD2) | Potential Implication |
| PHD2 (On-Target) | 15 | 1 | Primary Target |
| Kinase A | 350 | 23 | Moderate off-target activity |
| Kinase B | 1,200 | 80 | Weak off-target activity |
| Kinase C | >10,000 | >667 | No significant activity |
| Kinase D | 850 | 57 | Weak off-target activity |
Table 2: Comparison of In Vitro and Cellular Potency
| Assay Type | Target | IC50 (nM) | Notes |
| In Vitro Enzyme Assay | PHD2 | 15 | Purified enzyme |
| Cell-Based HIF Reporter Assay | HIF-1α Stabilization | 50 | Reflects on-target activity in a cellular context |
| Cell-Based Proliferation Assay (Cancer Cell Line Y) | Proliferation | 2,500 | Suggests potential off-target effects at higher concentrations or low on-target relevance for this cell line. |
Experimental Protocols
Protocol 1: Radiometric Kinase Profiling Assay
This protocol describes a general method for assessing the inhibitory activity of a compound against a panel of protein kinases.
Materials:
-
Purified kinase enzymes
-
Specific peptide substrates for each kinase
-
[γ-³³P]-ATP
-
Assay buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
96-well filter plates
-
Scintillation fluid and microplate scintillation counter
Methodology:
-
Prepare serial dilutions of the test compound (e.g., this compound) in DMSO.
-
In a 96-well plate, add the assay buffer, the specific kinase, and its corresponding peptide substrate.
-
Add the diluted test compound to the appropriate wells. Include a positive control (a known inhibitor for that kinase) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding the [γ-³³P]-ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]-ATP.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.[9]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify that the inhibitor binds to its intended target within a cellular environment.
Materials:
-
Cultured cells of interest
-
Test compound (this compound)
-
PBS and lysis buffer (containing protease inhibitors)
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot or ELISA)
Methodology:
-
Culture cells to a sufficient density and treat with the test compound or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to pellet cell debris.
-
Transfer the supernatant (cell lysate) to PCR tubes.
-
Heat the lysate samples to a range of temperatures using a thermal cycler (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature.
-
Centrifuge the heated samples at high speed to pellet precipitated proteins.
-
Collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of the target protein (e.g., PHD2) remaining in the soluble fraction for each temperature point using Western blot or another protein quantification method.
-
Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.
Visualizations
Caption: On-target vs. potential off-target effects of this compound.
Caption: Workflow for identifying and validating off-target effects.
Caption: Logic diagram for troubleshooting unexpected experimental results.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. icr.ac.uk [icr.ac.uk]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.6. Kinase Profiling Assay [bio-protocol.org]
Technical Support Center: Izilendustat Hydrochloride in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Izilendustat hydrochloride in cell-based assays. The information is designed to help minimize potential cytotoxicity and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of prolyl hydroxylase domain (PHD) enzymes.[1][2] Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunits of Hypoxia-Inducible Factors (HIF-1α and HIF-2α), marking them for ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-α. The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia Response Elements (HREs) on target genes, activating their transcription. This process mimics a cellular response to hypoxia.
Q2: What is the recommended solvent and storage for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For stock solutions, it is recommended to dissolve the compound in newly opened, anhydrous DMSO. One supplier suggests a solubility of up to 25 mg/mL (57.61 mM) with the aid of ultrasonication and warming to 60°C. Stock solutions can be stored at -20°C for one month or at -80°C for up to six months.
Q3: What are the potential off-target effects of this compound?
As a prolyl hydroxylase inhibitor, this compound belongs to a class of compounds that act as analogs of α-ketoglutarate, a co-substrate for a large family of 2-oxoglutarate-dependent dioxygenases (2-OGDDs). Therefore, there is a potential for off-target inhibition of other 2-OGDDs, which could contribute to unexpected cellular effects or cytotoxicity. Researchers should be mindful of these potential off-target effects when interpreting their results.
Q4: At what concentration should I use this compound in my cell assay?
The optimal concentration of this compound will be cell-type dependent and should be determined empirically through a dose-response experiment. Based on studies with structurally related PHD inhibitors like Roxadustat, a starting concentration range of 5 µM to 20 µM may be a reasonable starting point for observing the desired biological activity without significant cytotoxicity in some cell lines.[1] However, some studies have used concentrations as high as 100 µM to achieve specific effects.[3] It is crucial to perform a cytotoxicity assay to determine the appropriate concentration range for your specific cell line and experimental conditions.
Troubleshooting Guide: Minimizing Cytotoxicity
Issue 1: High levels of cell death observed after treatment with this compound.
High concentrations of prolyl hydroxylase inhibitors have been observed to cause cytotoxicity, particularly with prolonged incubation times (e.g., 24 hours).
-
Recommendation 1: Optimize Compound Concentration.
-
Perform a dose-response experiment to determine the minimal effective concentration that elicits the desired biological response (e.g., HIF-1α stabilization) and the maximal concentration that does not induce significant cell death.
-
Experimental Protocol: See "Protocol 1: Determining the Optimal Non-Cytotoxic Concentration of this compound."
-
-
Recommendation 2: Optimize Incubation Time.
-
HIF-1α stabilization can often be observed within a few hours of treatment. Consider shorter incubation times (e.g., 4-8 hours) to achieve the desired effect while minimizing the risk of long-term cytotoxic effects.
-
-
Recommendation 3: Control for Solvent Cytotoxicity.
-
High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your culture medium is consistent across all experimental conditions and is below a cytotoxic threshold for your cell line (typically ≤ 0.5%).[4]
-
Always include a vehicle control (cells treated with the same concentration of DMSO as the highest concentration of this compound) in your experiments.
-
Issue 2: Inconsistent or unexpected results in HIF stabilization assays.
-
Recommendation 1: Rapid Cell Lysis.
-
HIF-1α is rapidly degraded in the presence of oxygen. When harvesting cells for protein analysis (e.g., Western blotting), work quickly and keep samples on ice. Consider using a lysis buffer containing a proteasome inhibitor (e.g., MG132) to prevent HIF-1α degradation post-lysis.
-
-
Recommendation 2: Use Appropriate Controls.
-
Include a positive control for HIF-1α stabilization, such as cells treated with cobalt chloride (CoCl₂) or deferoxamine (DFO), or cells cultured in a hypoxic chamber.
-
A negative control (untreated cells) is essential to establish baseline HIF-1α levels.
-
-
Recommendation 3: Consider Cell Density.
-
High cell density can lead to localized hypoxia, which may result in baseline HIF-1α stabilization even in untreated cells. Ensure consistent and appropriate cell seeding densities across all wells and experiments.
-
Data Summary
| Compound | Cell Line | Assay | Concentration | Observation |
| Roxadustat | HK-2 | CCK-8 | 5-20 µM | No cellular toxicity observed.[1] |
| Roxadustat | HK-2 | CCK-8 | 40-80 µM | Decreased cell viability.[1] |
| Roxadustat | Mesangial Cells | CCK-8 | 100 µM | Established as the optimal concentration for inhibiting proliferation.[3] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Cytotoxic Concentration of this compound using a Resazurin-Based Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a 2X vehicle control (DMSO in culture medium at the highest concentration used for the compound).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions and the vehicle control. Add 100 µL of fresh medium to the untreated control wells. Incubate for the desired experimental duration (e.g., 24 hours).
-
Resazurin Addition: Prepare a resazurin solution according to the manufacturer's instructions. Add 20 µL of the resazurin solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until a color change is observed.
-
Measurement: Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (~570 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizations
Caption: HIF-1α Signaling Pathway under Normoxia and Hypoxia/PHD Inhibition.
Caption: Experimental Workflow to Minimize Cytotoxicity.
References
- 1. Roxadustat (FG-4592) Facilitates Recovery From Renal Damage by Ameliorating Mitochondrial Dysfunction Induced by Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Roxadustat regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Izilendustat Hydrochloride in DMSO
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of Izilendustat hydrochloride when dissolved in dimethyl sulfoxide (DMSO). Below you will find frequently asked questions (FAQs), a troubleshooting guide, and experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions and stability for this compound in DMSO?
A1: For long-term storage, it is recommended to store stock solutions of this compound in DMSO at -80°C, where it is reported to be stable for up to 6 months. For short-term storage, solutions can be kept at -20°C for up to one month or at 4°C for up to two weeks.[1][2] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[1]
Q2: What are the signs of this compound degradation in my DMSO stock solution?
A2: Visual signs of degradation can include a change in the color or clarity of the solution. However, chemical degradation often occurs without any visible changes. The most reliable way to assess the stability and purity of your compound is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate and identify the parent compound and any potential degradation products.
Q3: How can I minimize the degradation of this compound in DMSO?
A3: To minimize degradation, adhere to the following best practices:
-
Use high-quality, anhydrous DMSO: DMSO is hygroscopic and can absorb water from the atmosphere. Water can promote the hydrolysis of some compounds.[3][4]
-
Store at recommended temperatures: Follow the storage temperature guidelines strictly.
-
Aliquot stock solutions: Prepare single-use aliquots to avoid multiple freeze-thaw cycles.[1]
-
Minimize exposure to light and air: Store vials tightly sealed and protected from light, especially if the compound is known to be light-sensitive.
-
Use freshly prepared solutions when possible: For the most sensitive experiments, preparing fresh solutions from a powdered form of the compound is recommended.
Q4: Can I use a stock solution of this compound in DMSO that has been stored for longer than the recommended period?
A4: Using a solution beyond its recommended stability period is not advised as the concentration of the active compound may be reduced, and the presence of degradation products could lead to inaccurate or misleading experimental results. If you must use an older stock, it is crucial to first verify its integrity using an analytical method like HPLC or LC-MS to determine the purity and concentration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results | Degradation of this compound in DMSO stock solution. | 1. Verify the age and storage conditions of the stock solution. 2. If possible, analyze the purity of the stock solution using HPLC or LC-MS. 3. Prepare a fresh stock solution from solid this compound and repeat the experiment. |
| Precipitate observed in the DMSO stock solution upon thawing | The compound may have low solubility at lower temperatures, or the concentration may be too high. | 1. Gently warm the solution to 37°C and vortex to try and redissolve the precipitate. 2. If the precipitate remains, centrifuge the vial and carefully use the supernatant. Note that the actual concentration may be lower than intended. 3. For future preparations, consider preparing a less concentrated stock solution. |
| Change in color of the DMSO stock solution | This may indicate chemical degradation of the compound or the solvent. | 1. Discard the solution. 2. Prepare a fresh stock solution using a new vial of high-purity, anhydrous DMSO. |
| Reduced potency of the compound in bioassays | The active concentration of this compound has decreased due to degradation. | 1. Confirm the stability of the compound under your specific experimental conditions (e.g., in cell culture media over time). 2. Perform a dose-response curve with a freshly prepared stock solution to confirm the expected potency. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions and stability of this compound in DMSO based on information from suppliers.
| Storage Temperature | Recommended Maximum Storage Duration | Source(s) |
| -80°C | 6 months | [1][2] |
| -20°C | 1 month | [1] |
| 4°C | 2 weeks | [2] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO using HPLC
This protocol provides a general framework for a stability study. Specific parameters such as the column, mobile phase, and gradient may need to be optimized for your specific HPLC system.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve it in high-purity, anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into several small-volume, tightly sealed vials.
-
-
Storage Conditions and Time Points:
-
Store the aliquots at different temperatures: -80°C, -20°C, 4°C, and room temperature.
-
Establish time points for analysis (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months, 6 months).
-
-
Sample Preparation for HPLC Analysis:
-
At each time point, take one aliquot from each storage condition.
-
Allow the aliquot to thaw completely at room temperature.
-
Dilute the sample to a suitable concentration for HPLC analysis (e.g., 100 µM) with an appropriate mobile phase or a compatible solvent.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around its λmax).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
At T=0, identify the retention time of the main peak corresponding to this compound.
-
At subsequent time points, compare the chromatograms to the T=0 sample.
-
Calculate the percentage of the remaining this compound by comparing the peak area of the main peak to the total peak area of all peaks in the chromatogram.
-
The appearance of new peaks indicates the formation of degradation products.
-
Visualizations
Signaling Pathway of Izilendustat
Izilendustat is an inhibitor of prolyl hydroxylase (PHD), which leads to the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α). Under normal oxygen conditions (normoxia), PHD hydroxylates HIF-1α, targeting it for degradation. By inhibiting PHD, Izilendustat allows HIF-1α to accumulate even in the presence of oxygen, leading to the transcription of various target genes.
Caption: Mechanism of action of Izilendustat.
Experimental Workflow for Stability Assessment
The following diagram outlines the key steps in performing a stability study of this compound in DMSO.
Caption: Workflow for assessing compound stability in DMSO.
References
Preventing degradation of Izilendustat hydrochloride during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Izilendustat hydrochloride during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound, like many small molecule inhibitors, is susceptible to degradation under various environmental stresses. The primary factors that can induce degradation include exposure to inappropriate pH levels (both acidic and alkaline conditions), oxidizing agents, light (photolysis), and elevated temperatures (thermal stress).[1][2][3] Hydrolysis is a common degradation pathway for compounds with susceptible functional groups.[3][4]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound powder should be stored at -20°C. If dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C for long-term storage to minimize degradation.[5]
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be detected and quantified using stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7][8] These techniques can separate the intact drug from its degradation products, allowing for their identification and quantification.
Q4: What is the mechanism of action of Izilendustat and how might degradation affect its activity?
A4: Izilendustat is a potent inhibitor of prolyl hydroxylase (PHD), an enzyme that targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for degradation under normal oxygen conditions.[5][9] By inhibiting PHD, Izilendustat stabilizes HIF-1α, allowing it to accumulate, translocate to the nucleus, and activate the transcription of various genes involved in the cellular response to hypoxia.[10][11][12] Degradation of Izilendustat can alter its chemical structure, potentially reducing or eliminating its ability to bind to and inhibit PHD, thereby compromising its biological activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. Store aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| Incompatibility with experimental buffer or media. | Ensure the pH of your experimental buffer is within a stable range for this compound. Avoid highly acidic or alkaline conditions. If possible, perform a pilot stability study of the compound in your specific experimental media. | |
| Appearance of unexpected peaks in analytical chromatograms (HPLC, LC-MS) | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products.[1] This will help in developing a stability-indicating analytical method to monitor the purity of your samples. |
| Contamination of the sample or solvent. | Use high-purity solvents and reagents. Ensure proper cleaning and maintenance of all labware and analytical instrumentation. | |
| Loss of compound activity over the course of a long experiment | Gradual degradation under experimental conditions (e.g., prolonged incubation at 37°C, exposure to light). | Minimize the exposure of the compound to harsh conditions. Protect samples from light by using amber vials or covering them with aluminum foil. If high temperatures are necessary, reduce the incubation time as much as possible. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.[13]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.[13]
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[13][14]
-
Thermal Degradation: Keep the solid compound in a hot air oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a specified duration, as recommended by ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[1]
3. Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, along with an unstressed control, using a validated HPLC or LC-MS method.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control to identify degradation peaks.
-
Calculate the percentage of degradation.
-
Characterize the structure of significant degradation products using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][15]
Protocol 2: Stability-Indicating HPLC Method Development
1. Column and Mobile Phase Selection:
-
Column: A C18 reverse-phase column is a common starting point (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
2. Method Optimization:
-
Inject a mixture of the unstressed drug and the samples from the forced degradation study.
-
Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve good separation between the parent drug and all degradation products.
3. Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3][16]
Quantitative Data Summary
The following table summarizes typical degradation profiles for similar small molecule hydrochloride compounds under forced degradation conditions. Note: This data is for illustrative purposes and may not be representative of this compound. Specific stability testing is required.
| Stress Condition | Reagent/Parameter | Incubation Time (hours) | Temperature (°C) | Typical Degradation (%) | Reference Compound(s) |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | 10 - 30 | Flupirtine Maleate, Roxadustat |
| Base Hydrolysis | 0.1 M NaOH | 24 | 60 | 15 - 40 | Flupirtine Maleate, Roxadustat |
| Oxidation | 3% H₂O₂ | 24 | Room Temp | 20 - 50 | Linagliptin, Febuxostat |
| Thermal | - | 48 | 70 | 5 - 15 | Cilostazol |
| Photolytic | UV/Fluorescent Light | As per ICH | Ambient | 10 - 25 | Acitretin |
Visualizations
Signaling Pathway of Izilendustat
Caption: Mechanism of action of Izilendustat in inhibiting HIF-1α degradation.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting forced degradation and stability studies.
Logical Relationship of Degradation Factors
Caption: Factors contributing to the degradation of this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 10. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Possible Role of PHD Inhibitors as Hypoxia-Mimicking Agents in the Maintenance of Neural Stem Cells’ Self-Renewal Properties [frontiersin.org]
- 12. The Hypoxia-Inducible Factor Pathway (HIF) | Haase Lab [haaselab.org]
- 13. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Validated stability-indicating methods for determination of cilostazol in the presence of its degradation products according to the ICH guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of Izilendustat Hydrochloride as a PHD Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Izilendustat hydrochloride and other prominent prolyl hydroxylase domain (PHD) inhibitors. The objective is to evaluate the specificity of this compound by comparing its inhibitory activity against PHD isoforms with that of established alternatives, supported by available experimental data. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.
Introduction to PHD Inhibition
Prolyl hydroxylase domain (PHD) enzymes are critical oxygen sensors in cells. They regulate the stability of Hypoxia-Inducible Factors (HIFs), which are transcription factors that control the expression of genes involved in erythropoiesis, angiogenesis, and metabolism. Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α subunits, targeting them for proteasomal degradation. Inhibition of PHDs prevents HIF-α degradation, leading to its accumulation and the subsequent activation of hypoxia-responsive genes. This mechanism is the basis for the therapeutic use of PHD inhibitors in conditions such as anemia associated with chronic kidney disease.
This compound is a potent inhibitor of prolyl hydroxylase, leading to the stabilization of both HIF-1α and HIF-2α[1][2][3][4]. This guide compares its activity with other well-characterized PHD inhibitors: Daprodustat (GSK1278863), Roxadustat (FG-4592), Vadadustat (AKB-6548), and Molidustat (BAY 85-3934).
Comparative Analysis of PHD Inhibitor Activity
The following table summarizes the available data on the inhibitory potency of this compound and comparator compounds against the three main PHD isoforms: PHD1, PHD2, and PHD3. It is crucial to note that the data for this compound is presented as an EC50 value derived from a cell-based assay, which measures the functional consequence of PHD inhibition (VEGF release), whereas the data for the comparator compounds are primarily IC50 values from direct enzymatic assays. This difference in assay methodology should be considered when comparing the potencies.
| Inhibitor | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Off-Target Activity/Selectivity Notes |
| This compound | Data not available | 17,000 (EC50) [5] | Data not available | Potent inhibitor of prolyl hydroxylase, stabilizing HIF-1α and HIF-2α[1][2][3][4]. No comprehensive off-target screening data is publicly available. |
| Daprodustat (GSK1278863) | 3.5[6] | 22.2[6] | 5.5[6] | Exhibits over 1000-fold selectivity for PHD isoforms over other α-KG-dependent iron dioxygenases like FIH and CP4H. It shows a preference for PHD1 and PHD3[7]. |
| Roxadustat (FG-4592) | Similar activity against all 3 isoforms[8] | 27[9] | Data not available | As an analog of 2-oxoglutarate, it may have off-target effects on other 2-oxoglutarate-dependent dioxygenases[8]. Some studies have noted HIF-independent effects[8]. |
| Vadadustat (AKB-6548) | Low nM Ki[10] | 29[9] | Low nM Ki[10] | Inhibits all three PHD isoforms with similar low nanomolar inhibitory constant values[10]. No clinically significant drug-drug interactions with CYP2C9 substrates have been observed. |
| Molidustat (BAY 85-3934) | 480[11] | 280[11] | 450[11] | Reported to have high relative selectivity for the induction of EPO gene expression, predominantly in the kidney[12]. |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: PHD-HIF Signaling Pathway Under Normoxia and Hypoxia/PHD Inhibition.
Caption: General Experimental Workflow for Assessing PHD Inhibitor Specificity.
Experimental Protocols
Enzymatic Assay for PHD Inhibition (TR-FRET)
Objective: To determine the in vitro inhibitory potency (IC50) of a compound against a specific PHD isoform.
Principle: This homogeneous assay measures the hydroxylation of a synthetic HIF-1α peptide substrate by a recombinant PHD enzyme. The detection is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a terbium (Tb)-labeled anti-hydroxylation antibody (donor) and a fluorescently labeled peptide substrate (acceptor). Hydroxylation of the peptide brings the donor and acceptor into close proximity, resulting in a FRET signal.
Materials:
-
Recombinant human PHD1, PHD2, or PHD3 enzyme
-
Fluorescently labeled HIF-1α peptide substrate
-
Tb-labeled anti-hydroxy-HIF-1α antibody
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA)
-
Cofactors: FeSO4, Sodium L-ascorbate, α-ketoglutarate
-
Test compounds (e.g., this compound) and control inhibitors
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Prepare an enzyme/substrate/cofactor mix in assay buffer containing the PHD enzyme, fluorescently labeled HIF-1α peptide, FeSO4, and ascorbate.
-
Add the enzyme/substrate/cofactor mix to the wells containing the test compound.
-
Initiate the reaction by adding α-ketoglutarate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the Tb-labeled detection antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (for donor and acceptor).
-
Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cell-Based HIF-1α Stabilization Assay (Western Blot)
Objective: To visually confirm the stabilization of HIF-1α protein in cells treated with a PHD inhibitor.
Principle: Cells are treated with the PHD inhibitor, which prevents the degradation of HIF-1α. The total protein is then extracted, separated by size using SDS-PAGE, and transferred to a membrane. A primary antibody specific to HIF-1α is used to detect the protein, followed by a secondary antibody conjugated to an enzyme that allows for chemiluminescent detection.
Materials:
-
Human cell line (e.g., HEK293, U2OS, or Hep3B)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PHD inhibitor for a specified time (e.g., 4-6 hours). Include a vehicle control (e.g., DMSO).
-
Wash the cells with ice-cold PBS and lyse them directly on the plate with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the image using an imaging system. An increase in the band intensity corresponding to the molecular weight of HIF-1α indicates stabilization.
Conclusion
This guide provides a comparative overview of this compound and other PHD inhibitors based on currently available data. While this compound is a potent stabilizer of HIF-1α and HIF-2α, a direct comparison of its inhibitory activity against specific PHD isoforms is limited by the lack of publicly available IC50 values from enzymatic assays. The provided EC50 value from a cell-based assay suggests a lower potency compared to the low nanomolar IC50 values of other PHD inhibitors in enzymatic assays; however, cross-assay comparisons should be interpreted with caution. Further studies are required to fully characterize the isoform selectivity and off-target profile of this compound to comprehensively validate its specificity as a PHD inhibitor. The experimental protocols detailed in this guide provide a framework for conducting such validation studies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. HIF/HIF Prolyl-hydroxylase | DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Izilendustat - Nordic Biosite [nordicbiosite.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. fiercepharma.com [fiercepharma.com]
- 8. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FDA Says Safety Concerns May Negate Any Oral Dosing Advantage For GSK’s Anemia Treatment [insights.citeline.com]
- 11. selleckchem.com [selleckchem.com]
- 12. kidneynews.org [kidneynews.org]
Izilendustat Hydrochloride: A Research-Focused Alternative in the Landscape of HIF Prolyl Hydroxylase Inhibitors
For researchers, scientists, and drug development professionals exploring the therapeutic potential of hypoxia-inducible factor (HIF) pathway modulation, Izilendustat hydrochloride presents itself as a potent research tool. While extensive clinical data comparing it directly to approved HIF prolyl hydroxylase (PH) inhibitors like roxadustat, vadadustat, and daprodustat is not yet available, its mechanism as a prolyl hydroxylase inhibitor that stabilizes HIF-1α and HIF-2α suggests its utility in investigating the roles of these key transcription factors in various disease models.[1][2][3] This guide provides a comparative overview of the established HIF-PH inhibitors to offer a framework for evaluating this compound in a research context.
The Hypoxia-Inducible Factor (HIF) Signaling Pathway
Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation allows the von Hippel-Lindau (VHL) protein, an E3 ubiquitin ligase, to bind to HIF-α, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] In low oxygen conditions (hypoxia), PHD activity is inhibited, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This HIF complex then binds to hypoxia-responsive elements (HREs) in the DNA, activating the transcription of genes involved in erythropoiesis, angiogenesis, and metabolism.[4][5][6] HIF-PH inhibitors like this compound mimic the hypoxic state by inhibiting PHD enzymes, thereby stabilizing HIF-α and activating downstream signaling even in the presence of normal oxygen levels.
Comparative Efficacy and Safety of Clinically Studied HIF-PH Inhibitors
While direct comparative data for this compound is pending, the following tables summarize the performance of roxadustat, vadadustat, and daprodustat in clinical trials for the treatment of anemia in patients with chronic kidney disease (CKD). These data provide a benchmark for researchers designing preclinical studies with this compound.
Table 1: Efficacy of HIF-PH Inhibitors in Anemia of CKD
| HIF-PH Inhibitor | Patient Population | Comparator | Key Efficacy Outcome (Hemoglobin Change from Baseline) |
| Roxadustat | Non-Dialysis Dependent CKD | Placebo | Statistically significant increase in Hb levels.[7] |
| Dialysis Dependent CKD | Epoetin alfa | Non-inferior to epoetin alfa in maintaining Hb levels.[8] | |
| Vadadustat | Non-Dialysis Dependent CKD | Darbepoetin alfa | Met non-inferiority criteria for change in Hb.[9] |
| Dialysis Dependent CKD | Darbepoetin alfa | Met non-inferiority criteria for change in Hb.[9] | |
| Daprodustat | Non-Dialysis Dependent CKD | Darbepoetin alfa | Met non-inferiority criteria for change in Hb.[9] |
| Dialysis Dependent CKD | Epoetin alfa | Met non-inferiority criteria for change in Hb.[9] |
Table 2: Safety Profile of HIF-PH Inhibitors
| HIF-PH Inhibitor | Key Safety Considerations (Compared to Erythropoiesis-Stimulating Agents - ESAs) |
| Roxadustat | Increased risk of thromboembolic events in some studies. Generally well-tolerated.[10] |
| Vadadustat | Did not meet non-inferiority for cardiovascular safety in non-dialysis patients in one major trial program.[7] Lower incidence of hypertension compared to ESAs in some analyses.[10] |
| Daprodustat | Met non-inferiority for cardiovascular safety in both non-dialysis and dialysis patients.[9] |
Experimental Protocols for Comparative Analysis of HIF Inhibitors
For researchers aiming to compare this compound with other HIF inhibitors, the following experimental protocols provide a foundational methodology.
In Vitro PHD2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the HIF inhibitor against the primary oxygen-sensing enzyme, PHD2.
Methodology:
-
Recombinant human PHD2 is incubated with a peptide substrate corresponding to the hydroxylation site of HIF-1α.
-
The reaction is initiated by the addition of co-substrates: 2-oxoglutarate and ascorbate.
-
The HIF inhibitor (e.g., this compound) is added at varying concentrations.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The reaction is stopped, and the level of hydroxylated peptide is quantified, often using mass spectrometry or a specific antibody.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular HIF-α Stabilization Assay
Objective: To assess the ability of the HIF inhibitor to stabilize HIF-α in a cellular context.
Methodology:
-
A relevant cell line (e.g., human renal cortical epithelial cells) is cultured under normoxic conditions.
-
Cells are treated with the HIF inhibitor at various concentrations for a defined period (e.g., 4-8 hours).
-
Cells are lysed, and total protein is extracted.
-
HIF-1α and HIF-2α levels are determined by Western blotting using specific antibodies.
-
The relative band intensity is quantified to determine the dose-dependent stabilization of HIF-α.
Target Gene Expression Analysis
Objective: To measure the downstream effects of HIF stabilization by quantifying the expression of HIF target genes.
Methodology:
-
Cells are treated with the HIF inhibitor as described in the stabilization assay.
-
Total RNA is extracted from the cells.
-
Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of HIF target genes such as EPO (erythropoietin) and VEGF (vascular endothelial growth factor).
-
Gene expression levels are normalized to a housekeeping gene, and the fold change relative to untreated controls is calculated.
Conclusion
This compound is a valuable tool for researchers investigating the HIF signaling pathway. While it currently lacks the extensive clinical data of approved HIF-PH inhibitors, its potent activity provides a strong basis for preclinical research. By utilizing the comparative data from established inhibitors and employing standardized experimental protocols, researchers can effectively evaluate the potential of this compound as an alternative for exploring the therapeutic applications of HIF stabilization in a variety of disease contexts beyond renal anemia, such as inflammatory bowel disease and ischemia.[1][2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Prolyl Hydroxylase抑制剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Hypoxia-inducible factor - Wikipedia [en.wikipedia.org]
- 6. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Comparative effectiveness and acceptability of HIF prolyl-hydroxylase inhibitors versus for anemia patients with chronic kidney disease undergoing dialysis: a systematic review and network meta-analysis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Safety of HIF prolyl hydroxylase inhibitors for anemia in dialysis patients: a systematic review and network meta-analysis [frontiersin.org]
A Comparative Guide to Izilendustat Hydrochloride: In Vitro and In Vivo Correlation of a Novel Prolyl Hydroxylase Inhibitor for Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Izilendustat hydrochloride, a potent prolyl hydroxylase (PHD) inhibitor, and its therapeutic potential in inflammatory bowel disease (IBD). Due to the limited publicly available preclinical and clinical data specifically for this compound in IBD, this document leverages data from other well-characterized PHD inhibitors to provide a representative comparison against alternative IBD therapies.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor of prolyl hydroxylase enzymes.[1] PHDs play a crucial role in the cellular response to hypoxia by regulating the stability of Hypoxia-Inducible Factors (HIFs). In normoxic conditions, PHDs hydroxylate HIF-α subunits, targeting them for proteasomal degradation. By inhibiting PHDs, this compound stabilizes HIF-1α and HIF-2α, leading to the transcription of genes involved in angiogenesis, erythropoiesis, and importantly, intestinal barrier protection and resolution of inflammation.[1] This mechanism holds significant promise for the treatment of IBD, where intestinal hypoxia is a known pathological feature.
In Vitro Activity of Prolyl Hydroxylase Inhibitors
Table 1: In Vitro Potency of Selected Prolyl Hydroxylase Inhibitors
| Compound | Target | IC50 (nM) | Assay Description |
| IOX2 | PHD2 | 21 | Cell-free assay measuring inhibition of HIF-1α prolyl hydroxylation.[2] |
| Vadadustat | HIF-PH | - | A novel, titratable, oral HIF-PH inhibitor.[2] |
| Enarodustat | PHD2 | 220 | Cell-free assay measuring inhibition of PHD2.[2] |
| Molidustat | PHD1, PHD2, PHD3 | 480, 280, 450 | Cell-free assays measuring inhibition of PHD isoforms.[2] |
| PHD2-IN-1 | PHD2 | 22.53 | Cell-free assay.[3] |
In Vivo Efficacy in a Preclinical Model of Colitis
The dextran sulfate sodium (DSS)-induced colitis model in mice is a widely used and well-characterized preclinical model that mimics many of the pathological features of human ulcerative colitis. The following table summarizes representative data for a PHD inhibitor in this model, demonstrating the potential therapeutic effect of this class of drugs in IBD.
Table 2: In Vivo Efficacy of a PHD Inhibitor in a DSS-Induced Colitis Model
| Compound | Animal Model | Dosing Regimen | Key Findings |
| Representative PHD Inhibitor (Data derived from studies on similar molecules) | DSS-induced colitis in mice | Prophylactic or therapeutic oral administration | - Attenuation of body weight loss- Reduction in Disease Activity Index (DAI) score- Decreased colon shortening- Reduced histological signs of inflammation and tissue damage- Modulation of inflammatory cytokine levels |
Comparison with Alternative IBD Therapies
The current therapeutic landscape for IBD includes several classes of drugs with distinct mechanisms of action. The following table provides a high-level comparison of PHD inhibitors with established and emerging IBD therapies.
Table 3: Comparison of this compound (as a PHD Inhibitor) with Other IBD Therapies
| Drug Class | Mechanism of Action | Representative Drug(s) | Key Preclinical & Clinical Efficacy Hallmarks |
| Prolyl Hydroxylase Inhibitors | Stabilization of HIF-1α and HIF-2α, promoting intestinal barrier function and reducing inflammation. | This compound, Roxadustat | Attenuation of colitis in preclinical models. Clinical data in IBD is still emerging. |
| Janus Kinase (JAK) Inhibitors | Inhibition of intracellular signaling pathways for multiple cytokines involved in IBD pathogenesis. | Tofacitinib | Induction and maintenance of remission in moderate-to-severe ulcerative colitis.[4][5] |
| Sphingosine-1-Phosphate (S1P) Receptor Modulators | Sequesters lymphocytes in lymph nodes, preventing their trafficking to the inflamed gut. | Ozanimod | Efficacious in inducing and maintaining clinical remission in patients with ulcerative colitis.[6][7] |
| Anti-TNF-α Biologics | Neutralize the pro-inflammatory cytokine Tumor Necrosis Factor-alpha. | Adalimumab | Established efficacy in inducing and maintaining remission in both Crohn's disease and ulcerative colitis.[8][9] |
Experimental Protocols
In Vitro PHD2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human PHD2.
Materials:
-
Recombinant human PHD2 enzyme
-
HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)
-
α-ketoglutarate
-
Ascorbate
-
Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (e.g., this compound)
-
Detection reagent (e.g., a method to measure the consumption of α-ketoglutarate or the hydroxylation of the peptide substrate)[10]
Procedure:
-
Prepare a reaction mixture containing assay buffer, PHD2 enzyme, HIF-1α peptide substrate, ascorbate, and Fe(II).
-
Add serial dilutions of the test compound to the reaction mixture.
-
Initiate the enzymatic reaction by adding α-ketoglutarate.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reaction.
-
Measure the enzyme activity using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo DSS-Induced Colitis Model in Mice
Objective: To evaluate the in vivo efficacy of a test compound in a model of acute colitis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS; 36-50 kDa)
-
Test compound (e.g., this compound)
-
Vehicle control
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Induce acute colitis by administering 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.[11][12][13]
-
Administer the test compound or vehicle control to the mice daily via oral gavage, starting either before (prophylactic) or after (therapeutic) the DSS administration.
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
At the end of the study period (e.g., day 8-10), euthanize the mice.
-
Measure the length of the colon.
-
Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation, ulceration, and crypt damage.
-
Collect colon tissue for biochemical analysis (e.g., measurement of myeloperoxidase activity as a marker of neutrophil infiltration, or cytokine analysis).
-
Statistically analyze the differences in DAI, colon length, histological scores, and biochemical markers between the treatment and control groups.
Visualizing the Pathways and Processes
Caption: HIF-1α Signaling Pathway under Normoxic and Hypoxic/PHD-Inhibited Conditions.
Caption: Experimental Workflow for the DSS-Induced Colitis Model in Mice.
Conclusion
This compound, as a prolyl hydroxylase inhibitor, represents a promising novel therapeutic strategy for inflammatory bowel disease. By stabilizing HIFs, it has the potential to address the underlying pathology of IBD, including impaired intestinal barrier function and chronic inflammation. While direct comparative data for this compound is limited, the available information on other PHD inhibitors suggests a favorable preclinical profile. Further research and clinical trials are necessary to fully elucidate the efficacy and safety of this compound in patients with IBD and to determine its position relative to existing and emerging therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tofacitinib and newer JAK inhibitors in inflammatory bowel disease—where we are and where we are going - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-world experience with tofacitinib in ulcerative colitis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The discovery and development of the sphingosine 1-phosphate receptor modulator ozanimod in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HUMIRA (adalimumab) for the Treatment of Ulcerative Colitis [clinicaltrialsarena.com]
- 9. Adalimumab in the Treatment of Moderate-to-Severe Ulcerative Colitis: ULTRA 2 Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. yeasenbio.com [yeasenbio.com]
- 13. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
Benchmarking Izilendustat hydrochloride against first-generation PHD inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Izilendustat hydrochloride against first-generation prolyl hydroxylase domain (PHD) inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective assessment for informed decision-making in research and development.
This compound is a potent, orally administered small molecule inhibitor of prolyl hydroxylase (PHD) enzymes.[1][2][3][4][5] By inhibiting PHDs, Izilendustat stabilizes Hypoxia-Inducible Factors (HIFs), specifically HIF-1α and HIF-2α.[1][2][3][4][5] This stabilization mimics a hypoxic response, leading to the transcription of various genes, including those involved in erythropoiesis and potentially in the modulation of inflammatory responses. While first-generation PHD inhibitors such as Roxadustat, Daprodustat, and Vadadustat have been primarily developed and approved for the treatment of anemia associated with chronic kidney disease, this compound is being investigated for its therapeutic potential in inflammatory bowel diseases (IBD).[1][2]
Mechanism of Action: The HIF-1α Pathway
Under normal oxygen levels (normoxia), PHD enzymes hydroxylate proline residues on HIF-α subunits. This hydroxylation event marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. PHD inhibitors, including this compound and first-generation agents, are 2-oxoglutarate analogues that competitively inhibit PHD enzymes. This inhibition prevents the hydroxylation of HIF-α, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-β. The HIF-α/β heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.
Comparative Efficacy and Potency
Direct head-to-head studies providing quantitative IC50 values for this compound against first-generation PHD inhibitors are not extensively available in the public domain. However, based on patent literature and preclinical studies, a qualitative comparison can be made.
Table 1: In Vitro Potency of PHD Inhibitors
| Compound | Target | Assay Type | Reported IC50 | Reference |
| Izilendustat HCl | PHD | In vitro enzyme assay | Data not publicly available | [1][2] |
| Roxadustat | PHD2 | AlphaScreen | ~27 nM | [6] |
| Daprodustat | PHD1, PHD2, PHD3 | Enzyme activity assay | Data not publicly available | [6] |
| Vadadustat | PHD2 | AlphaScreen | ~29 nM | [6] |
Note: IC50 values can vary significantly based on the specific assay conditions and should be compared with caution.
Preclinical Data in Inflammatory Bowel Disease Models
Preclinical studies have demonstrated the potential of this compound in animal models of colitis.
Table 2: Summary of Preclinical Efficacy in Colitis Models
| Compound | Animal Model | Key Findings | Reference |
| Izilendustat HCl | DSS-induced colitis in mice | Reduced disease activity index, improved histological scores, decreased inflammatory markers. | [2] |
| Roxadustat | DSS-induced colitis in mice | Ameliorated colitis, reduced inflammation, and improved mucosal healing. | [7] |
Experimental Protocols
In Vitro PHD2 Inhibition Assay (AlphaScreen)
This assay quantifies the ability of a compound to inhibit the hydroxylation of a HIF-1α peptide by PHD2.
Workflow:
Methodology:
-
Recombinant human PHD2 enzyme is incubated with a biotinylated HIF-1α peptide substrate, 2-oxoglutarate, and Fe(II) in the presence of varying concentrations of the test compound (e.g., this compound).
-
The reaction is allowed to proceed for a defined period.
-
Streptavidin-coated donor beads and anti-hydroxy-HIF-1α antibody-conjugated acceptor beads are added.
-
If the HIF-1α peptide is hydroxylated, the antibody binds, bringing the donor and acceptor beads into proximity.
-
Upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead, resulting in a chemiluminescent signal.
-
The signal is inversely proportional to the inhibitory activity of the test compound. IC50 values are calculated from the dose-response curves.
Cellular HIF-1α Stabilization Assay (Western Blot)
This assay determines the ability of a compound to increase the intracellular levels of HIF-1α in a cell line.
Workflow:
Methodology:
-
A suitable cell line (e.g., HEK293, Hep3B) is cultured under normoxic conditions.
-
Cells are treated with various concentrations of the PHD inhibitor for a specified time.
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for HIF-1α.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the band intensity is quantified. An antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.
Conclusion
This compound is a potent PHD inhibitor that effectively stabilizes HIF-1α and HIF-2α. While direct comparative quantitative data with first-generation PHD inhibitors is limited in publicly available literature, preclinical studies in models of inflammatory bowel disease suggest its therapeutic potential in this indication. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety profile of this compound against established first-generation PHD inhibitors. The experimental protocols provided herein offer a standardized framework for conducting such comparative analyses.
References
- 1. Izilendustat - Nordic Biosite [nordicbiosite.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US9205129B2 - Methods of treatment and screening assays for HIF-1α regulation - Google Patents [patents.google.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02103H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Side-by-Side Analysis: Izilendustat Hydrochloride vs. FG-4592 (Roxadustat)
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH) inhibitors, two molecules, Izilendustat hydrochloride and FG-4592 (Roxadustat), have emerged with distinct clinical trajectories. While FG-4592 has undergone extensive clinical development and is approved in multiple regions for the treatment of anemia associated with chronic kidney disease (CKD), this compound remains in the preclinical stages of investigation with a potential focus on inflammatory conditions. This guide provides a side-by-side analysis of these two compounds based on publicly available data, highlighting their mechanisms of action, pharmacological profiles, and clinical findings to date.
I. Overview and Mechanism of Action
Both this compound and FG-4592 are small molecule inhibitors of HIF prolyl hydroxylase enzymes. By inhibiting these enzymes, they prevent the degradation of HIF-α subunits, leading to their stabilization and accumulation. Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a wide array of genes involved in the physiological response to hypoxia.
This compound is described as a potent inhibitor of prolyl hydroxylase that stabilizes both HIF-1α and HIF-2α.[1][2][3][4][5] Its potential therapeutic applications are suggested to be in immune-related diseases such as colitis and other inflammatory bowel diseases.[1][2][3][5]
FG-4592 (Roxadustat) is a first-in-class, orally administered HIF-PH inhibitor.[5] Its mechanism of action involves the reversible inhibition of PHD enzymes, leading to the stabilization of HIF-1α and HIF-2α. This mimics the body's natural response to hypoxia, resulting in increased endogenous production of erythropoietin (EPO), improved iron absorption and mobilization, and consequently, enhanced erythropoiesis.[4]
II. Data Presentation: A Comparative Summary
Due to the limited publicly available data for this compound, a direct quantitative comparison with the extensively studied FG-4592 is challenging. The following tables summarize the available information.
Table 1: General Characteristics
| Feature | This compound | FG-4592 (Roxadustat) |
| Chemical Class | Prolyl Hydroxylase Inhibitor | Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor |
| Mechanism of Action | Stabilizes HIF-1α and HIF-2α by inhibiting prolyl hydroxylase.[1][2][3][4][5] | Reversibly inhibits HIF prolyl hydroxylases, leading to stabilization of HIF-α and increased endogenous EPO production.[4] |
| Primary Therapeutic Area(s) | Investigational for inflammatory bowel diseases.[1][2][3][5] | Anemia of Chronic Kidney Disease (CKD).[5] |
| Development Stage | Preclinical | Approved in multiple countries for clinical use. |
Table 2: Non-Clinical Efficacy
| Parameter | This compound | FG-4592 (Roxadustat) |
| In vitro Potency | PHD2 Inhibition (HEK293 cells): EC50 of 17 μM (assessed by VEGF release).[6] | Potent inhibitor of PHD enzymes with IC50 values in the nanomolar range for PHD1, PHD2, and PHD3. |
| Cell-based Assays | Stabilizes HIF-1α and HIF-2α.[1][2][3][4][5] | Dose-dependent stabilization of HIF-1α and HIF-2α in various cell lines. |
| In vivo Models | Data not publicly available. | Effective in various animal models of anemia, demonstrating increases in hemoglobin and red blood cell production. |
Table 3: Clinical Pharmacokinetics (FG-4592)
| Parameter | Value |
| Administration | Oral |
| Bioavailability | ~80% absorption across the gastrointestinal tract. |
| Plasma Protein Binding | Highly bound to plasma proteins. |
| Metabolism | Primarily metabolized by CYP2C8. |
| Elimination Half-life | Approximately 12-15 hours in patients with CKD. |
| Excretion | Primarily via the fecal route. |
Note: No clinical pharmacokinetic data is publicly available for this compound.
Table 4: Clinical Efficacy and Safety (FG-4592 in Anemia of CKD)
| Endpoint | Key Findings |
| Hemoglobin Increase | Significantly increases and maintains hemoglobin levels in both non-dialysis-dependent and dialysis-dependent CKD patients. |
| Comparison to ESAs | Non-inferior to erythropoiesis-stimulating agents (ESAs) in maintaining hemoglobin levels. |
| Iron Metabolism | Improves iron utilization by reducing hepcidin levels and increasing transferrin. |
| Common Adverse Events | Hyperkalemia, hypertension, nausea, and vascular access thrombosis. |
Note: No clinical efficacy or safety data is publicly available for this compound.
III. Experimental Protocols
Detailed experimental protocols for this compound are not widely published. The following provides a general methodology for a key assay used to characterize HIF-PH inhibitors like FG-4592.
HIF-1α Stabilization Assay (Western Blot)
Objective: To determine the ability of a compound to stabilize HIF-1α protein levels in cultured cells under normoxic conditions.
Methodology:
-
Cell Culture: Human cell lines, such as HEK293 (Human Embryonic Kidney) or HepG2 (Human Hepatocellular Carcinoma), are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., FG-4592) or vehicle control for a specified duration (e.g., 4-6 hours).
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for HIF-1α. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Analysis: The intensity of the HIF-1α band is quantified and normalized to the loading control to determine the relative increase in HIF-1α stabilization compared to the vehicle control.
IV. Signaling Pathways and Experimental Workflows
HIF-1 Signaling Pathway
The following diagram illustrates the central mechanism of action for both this compound and FG-4592 as HIF prolyl hydroxylase inhibitors.
Caption: HIF-1 signaling under normoxia and in the presence of a PHD inhibitor.
Experimental Workflow: HIF-1α Stabilization Assay
The logical flow of the Western blot protocol described above is visualized in the following diagram.
Caption: Workflow for determining HIF-1α stabilization by Western blot.
V. Conclusion
FG-4592 (Roxadustat) is a well-characterized HIF-PH inhibitor with a substantial body of preclinical and clinical data supporting its efficacy and safety for the treatment of anemia in CKD. In contrast, this compound is an early-stage compound with a similar mechanism of action but with publicly available data limited to its basic inhibitory activity and a potential therapeutic focus on inflammatory diseases.
For researchers in the field, FG-4592 serves as a benchmark for a clinically successful HIF-PH inhibitor, with extensive literature available for comparative studies. This compound represents a molecule with potential in a different therapeutic area, and further publication of its preclinical data, including in vivo efficacy in models of inflammatory bowel disease and detailed pharmacokinetic and safety profiles, will be necessary to fully understand its therapeutic potential and allow for a more comprehensive comparison with other compounds in its class. The significant disparity in the available data underscores the different stages of development and the distinct clinical paths being pursued for these two molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Izilendustat - Nordic Biosite [nordicbiosite.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | Prolyl Hydroxylase抑制剂 | MCE [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
Unlocking Synergistic Potential: Izilendustat Hydrochloride in Combination Therapies
For Immediate Release
[City, State] – November 7, 2025 – Groundbreaking research into the synergistic effects of Izilendustat hydrochloride, a potent prolyl hydroxylase (PHD) inhibitor, with existing cancer therapies is paving the way for innovative treatment paradigms. By stabilizing Hypoxia-Inducible Factors (HIFs), this compound holds the potential to significantly enhance the efficacy of immunotherapies and chemotherapeutic agents, offering new hope for researchers, scientists, and drug development professionals in the fight against cancer.
This compound's primary mechanism of action involves the inhibition of prolyl hydroxylase enzymes, leading to the stabilization and accumulation of HIF-1α and HIF-2α.[1] This action mimics a state of hypoxia, triggering a cascade of downstream cellular processes that can be strategically exploited in combination with other anti-cancer compounds. This guide provides a comprehensive comparison of the preclinical synergistic effects of HIF inhibitors, as a proxy for this compound, with immunotherapy and chemotherapy, supported by experimental data and detailed protocols.
Synergistic Effects with Immunotherapy
The tumor microenvironment is often characterized by hypoxia, which can suppress the body's natural anti-tumor immune response. By stabilizing HIFs, PHD inhibitors can modulate this environment, making it more susceptible to immunotherapies. Preclinical studies have demonstrated a significant synergistic anti-tumor effect when dual HIF-1/2 inhibitors are combined with immune checkpoint inhibitors, such as anti-CTLA-4 antibodies. This combination has been shown to enhance the infiltration of cytotoxic T cells and natural killer (NK) cells into the tumor, leading to sustained tumor regression in various cancer models, including melanoma, breast, colorectal, and prostate cancer.[2]
One study investigating the combination of the HIF-1α inhibitor echinomycin with an anti-CTLA-4 antibody in a mouse tumor model demonstrated a potentiation of the cancer immunotherapeutic effects, with efficacy comparable to the combination of anti-CTLA-4 and anti-PD-1 antibodies.[3][4] This suggests that targeting the HIF pathway can effectively complement and enhance the action of immune checkpoint blockade.
Table 1: Preclinical Synergistic Effects of HIF Inhibitors with Anti-CTLA-4 Immunotherapy
| Cancer Model | HIF Inhibitor | Combination Agent | Outcome Measure | Result (Combination vs. Monotherapy) |
| E0771 (Breast Cancer) | Echinomycin | Anti-CTLA-4 (9D9) | Tumor Growth | Significant reduction in tumor volume |
| B16-F10 (Melanoma) | Echinomycin | Anti-CTLA-4 (9D9) | Tumor Growth | Significant reduction in tumor volume |
Experimental Protocol: In Vivo Tumor Growth Inhibition Assay
This protocol outlines a general procedure for assessing the in vivo synergistic anti-tumor effects of a PHD inhibitor in combination with an anti-CTLA-4 antibody.
-
Cell Culture and Tumor Implantation: Murine cancer cells (e.g., B16-F10 melanoma or E0771 breast cancer cells) are cultured under standard conditions. A specified number of cells (e.g., 5 x 10^5) are then injected subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6).
-
Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into four treatment groups:
-
Vehicle control
-
PHD inhibitor alone (e.g., administered orally daily)
-
Anti-CTLA-4 antibody alone (e.g., administered intraperitoneally every 3-4 days)
-
PHD inhibitor and anti-CTLA-4 antibody combination
-
-
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length × width²) / 2.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., two-way ANOVA) is used to determine the significance of the difference in tumor growth between the combination therapy group and the monotherapy and control groups. Synergism can be further quantified using methods like the Chou-Talalay method.[5][6][7]
Synergistic Effects with Chemotherapy
Hypoxia is a known factor contributing to chemotherapy resistance. By targeting the HIF pathway, this compound has the potential to sensitize cancer cells to the cytotoxic effects of conventional chemotherapeutic agents.
Combination with Gemcitabine
Preclinical studies have shown that the HIF-1α inhibitor PX-478 significantly enhances the anti-tumor effect of gemcitabine in a pancreatic ductal adenocarcinoma (PDAC) model.[8][9] In immune-competent mice, the combination of PX-478 and gemcitabine led to a more profound inhibition of tumor growth compared to either agent alone.[8] This effect was attributed to the induction of immunogenic cell death (ICD), suggesting that HIF inhibition can transform the tumor microenvironment to be more responsive to both chemotherapy and subsequent immune attack.[8][9]
Table 2: Preclinical Synergistic Effects of HIF Inhibitors with Gemcitabine
| Cancer Model | HIF Inhibitor | Combination Agent | Outcome Measure | Result (Combination vs. Monotherapy) |
| Panc02 (Pancreatic) | PX-478 | Gemcitabine | Tumor Volume (in vivo) | Significant reduction in tumor volume in immune-competent mice |
| A2780 (Ovarian) | YC-1 (in GEM-5 conjugate) | Gemcitabine | IC50 (in vitro, hypoxia) | GEM-5 (conjugate) IC50 = 0.03 µM |
Combination with Doxorubicin
The combination of HIF inhibitors with doxorubicin has also shown promise in overcoming drug resistance. In a study on breast cancer cells, a combination of the HIF inhibitor FM19G11 and doxorubicin demonstrated a synergistic cytotoxic effect, particularly under hypoxic conditions.[10] This combination led to increased apoptosis and cell cycle arrest in both cancer cells and cancer stem-like cells.[10]
Table 3: Preclinical Synergistic Effects of HIF Inhibitors with Doxorubicin
| Cell Line | HIF Inhibitor | Combination Agent | Outcome Measure | Result (Combination vs. Monotherapy) |
| MCF-7 (Breast Cancer) | FM19G11 | Doxorubicin | Cytotoxicity (hypoxia) | Synergistic effect observed |
| CD44+/CD24- CSC-like cells | FM19G11 | Doxorubicin | Apoptosis & Necrosis | Fortified necrotic cell death |
| T47D (Breast Cancer) | n-hexane insoluble fraction of Ficus septica | Doxorubicin | Apoptosis | Increased apoptosis induction |
Experimental Protocol: In Vitro Synergy Assessment (Chemotherapy)
This protocol describes a general method for determining the synergistic effect of a PHD inhibitor and a chemotherapeutic agent in vitro.
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions (both normoxic and hypoxic).
-
Drug Preparation: The PHD inhibitor and chemotherapeutic agent are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.
-
Cell Viability Assay: Cells are seeded in 96-well plates and treated with:
-
PHD inhibitor alone at various concentrations.
-
Chemotherapeutic agent alone at various concentrations.
-
A combination of both drugs at constant or non-constant ratios.
-
-
Incubation: Plates are incubated for a specified period (e.g., 48-72 hours).
-
Data Acquisition: Cell viability is assessed using a colorimetric assay (e.g., MTT or resazurin) or a luminescence-based assay (e.g., CellTiter-Glo).
-
Synergy Analysis: The dose-response curves for each drug and their combination are generated. The synergistic, additive, or antagonistic effects are quantified using the Combination Index (CI) method developed by Chou and Talalay, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5][6][7]
Conclusion
The stabilization of HIFs by prolyl hydroxylase inhibitors like this compound presents a compelling strategy to enhance the efficacy of both immunotherapy and chemotherapy. The preclinical data for other HIF inhibitors strongly suggest that this compound could act as a powerful synergistic partner, overcoming resistance mechanisms and improving therapeutic outcomes in a variety of cancers. Further research and clinical trials are warranted to fully elucidate the synergistic potential of this compound in combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting HIF-1α abrogates PD-L1–mediated immune evasion in tumor microenvironment but promotes tolerance in normal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Targeting HIF-1α abrogates PD-L1–mediated immune evasion in tumor microenvironment but promotes tolerance in normal tissues [jci.org]
- 5. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of HIF-1α by PX-478 enhances the anti-tumor effect of gemcitabine by inducing immunogenic cell death in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of HIF-1α by PX-478 enhances the anti-tumor effect of gemcitabine by inducing immunogenic cell death in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
Safety Operating Guide
Proper Disposal of Izilendustat Hydrochloride: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of Izilendustat hydrochloride, ensuring operational integrity and laboratory safety.
This compound, a potent inhibitor of prolyl hydroxylase, requires meticulous disposal procedures due to its potential environmental impact and inherent chemical properties. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.
Hazard Profile and Safety Precautions
According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a primary concern during disposal[1]. Researchers must wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing, when handling this compound[2]. Work should be conducted in a well-ventilated area to avoid inhalation of dust or aerosols[1][2].
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through a certified hazardous waste program, typically overseen by an institution's Environmental Health and Safety (EHS) department[3]. Direct disposal into regular trash or down the sanitary sewer is strictly prohibited[3][4].
1. Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated solid this compound waste in a dedicated, properly labeled hazardous waste container.
-
Liquid Waste: For solutions containing this compound, collect them in a separate, compatible liquid waste container. Plastic containers are often preferred over glass to minimize the risk of breakage[3].
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of as hazardous solid waste.
-
Empty Containers: Containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste[5][6]. After triple-rinsing, the empty container can often be disposed of as regular trash, but institutional policies may vary[5][6].
2. Waste Container Labeling: All hazardous waste containers must be clearly labeled with a hazardous waste tag provided by your institution's EHS office[3]. The label must include:
-
The words "Hazardous Waste"[3].
-
The full chemical name: "this compound"[3]. For mixtures, list all components and their approximate percentages.
-
The date when waste was first added to the container (generation date)[3].
-
The specific hazards associated with the waste (e.g., "Toxic," "Environmental Hazard")[3].
-
The name and contact information of the principal investigator or laboratory supervisor[3].
3. Storage of Chemical Waste:
-
Store hazardous waste containers in a designated, secure area within the laboratory.
-
Ensure containers are kept closed except when adding waste[6].
-
Segregate waste containers based on chemical compatibility to prevent accidental reactions[3][6]. This compound should be kept away from strong acids, strong bases, and strong oxidizing/reducing agents[1].
4. Arranging for Disposal:
-
Once a waste container is full or ready for disposal, follow your institution's procedures for waste pickup. This typically involves submitting a chemical waste collection request to the EHS department[3].
-
Do not overfill containers; leave adequate headspace to prevent spills[7].
Quantitative Data Summary
| Parameter | Specification | Source |
| Chemical Formula | C22H29Cl2N3O4 | [1] |
| Molecular Weight | 470.39 g/mol | [1] |
| Hazard Classifications | Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | [1] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/ container to an approved waste disposal plant | [1] |
| Precautionary Statement (Environmental) | P273: Avoid release to the environment | [1] |
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory chemical waste management protocols. No specific experimental protocols for the treatment or neutralization of this compound prior to disposal are recommended in the available safety data. The standard and required procedure is collection and disposal via a licensed hazardous waste handler.
Disposal Workflow Diagram
References
- 1. This compound|1303513-80-5|MSDS [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. vumc.org [vumc.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. acewaste.com.au [acewaste.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
